4-Iodo-2-methoxypyrimidine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5IN2O |
|---|---|
Molecular Weight |
236.01 g/mol |
IUPAC Name |
4-iodo-2-methoxypyrimidine |
InChI |
InChI=1S/C5H5IN2O/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 |
InChI Key |
CZJKETXIYCAJOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=N1)I |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physical Properties of 4-Iodo-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Abstract
This technical guide addresses the physical properties of 4-Iodo-2-methoxypyrimidine. A comprehensive search of available scientific literature and chemical databases reveals a notable scarcity of experimentally determined physical data for this specific compound. This document summarizes the available information and provides standardized, general experimental protocols for the determination of key physical properties such as melting point, boiling point, and solubility, which are critical for the handling, characterization, and application of this compound in research and development. The guide also presents a logical workflow for the physical characterization of a novel pyrimidine derivative.
Introduction
This compound is a halogenated pyrimidine derivative. Such compounds are of significant interest in medicinal chemistry and drug development as the pyrimidine scaffold is a core component of many biologically active molecules, and the iodo- and methoxy- functional groups can be exploited for further chemical modifications and to modulate physicochemical properties. Accurate physical property data is fundamental for laboratory work, including reaction setup, purification, formulation, and quality control.
Despite its potential utility, specific experimental data for this compound is not widely reported in publicly accessible literature. This guide, therefore, serves a dual purpose: to present the limited known data and to provide a practical framework for researchers to determine these properties in their own laboratories.
Core Physical Properties
The available data for this compound is limited to its basic molecular identifiers.
| Property | Value | Source |
| Molecular Formula | C₅H₅IN₂O | [1] |
| Molecular Weight | 236.01 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
The lack of further data suggests that this compound is either novel, not extensively studied, or the data has not been published in common databases.
Experimental Protocols for Physical Property Determination
The following are detailed, generalized methodologies for determining the key physical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.[2]
Methodology: Capillary Method [3][4]
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, to a height of 1-2 mm.[2][3]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[2][4] This assembly is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube).[4]
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[4] A preliminary, faster heating can be done to find an approximate melting range.
-
Observation and Measurement: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[3] The melting range is reported as T1-T2.
Boiling Point Determination
Should this compound be a liquid at room temperature or have a low melting point, its boiling point would be determined. This is typically performed at reduced pressure for high-boiling-point compounds to prevent decomposition.
Methodology: Distillation Method
-
Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask.
-
Heating: The sample in the distillation flask is heated gently.
-
Measurement: The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the given atmospheric pressure. For vacuum distillation, the pressure must also be recorded.
Solubility Determination
Solubility data is critical for designing reaction conditions, purification methods (crystallization), and for formulation in drug development.
Methodology: Gravimetric Method for Pyrimidine Derivatives [5][6]
-
Sample Preparation: An excess amount of this compound is added to a known mass of a selected solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]
-
Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the liquid phase by centrifugation and filtration.
-
Quantification: A known mass of the clear, saturated solution is taken, and the solvent is evaporated. The mass of the remaining solid (the dissolved this compound) is measured.
-
Calculation: The solubility is calculated and expressed in terms of g/L or mol/L. This process is repeated at different temperatures to determine the temperature dependence of solubility.[5]
Logical Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the physical characterization of a novel or uncharacterized pyrimidine derivative such as this compound.
Caption: Workflow for the physical characterization of this compound.
Conclusion
References
4-Iodo-2-methoxypyrimidine chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-Iodo-2-methoxypyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development.
Chemical Structure and IUPAC Name
The chemical structure of this compound is characterized by a pyrimidine ring substituted with an iodo group at the 4-position and a methoxy group at the 2-position.
IUPAC Name: this compound
The structure of this molecule is represented by the following diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties
While experimental data for this compound is not widely available in public literature, the following table summarizes its fundamental properties based on available supplier information.
| Property | Value | Source |
| Molecular Formula | C₅H₅IN₂O | Smolecule[1] |
| Molecular Weight | 236.01 g/mol | Smolecule[1] |
| Canonical SMILES | COC1=NC=CC(=N1)I | Smolecule[1] |
Further experimental determination of properties such as melting point, boiling point, and solubility is required for a complete physicochemical profile.
Synthesis and Experimental Protocols
Detailed experimental protocols for the specific synthesis of this compound are not readily found in peer-reviewed literature, suggesting it may be a niche research chemical. However, general methods for the iodination of pyrimidine derivatives can be adapted.
A potential synthetic route could involve the direct iodination of 2-methoxypyrimidine. The electrophilic iodination of pyrimidines often requires an activating agent due to the electron-deficient nature of the ring system. A common method for the iodination of pyrimidines involves the use of iodine in the presence of an oxidizing agent or a silver salt, such as silver nitrate, under solvent-free or acidic conditions.[2][3]
Hypothetical Experimental Workflow for the Synthesis of this compound:
Caption: A potential experimental workflow for the synthesis of this compound.
Note: This proposed workflow is based on general procedures for pyrimidine iodination and would require optimization of reaction conditions, including stoichiometry, temperature, and reaction time, to achieve the desired 4-iodo isomer selectively.
Signaling Pathways and Logical Relationships
The utility of this compound in drug discovery lies in its potential as a building block for more complex molecules that may interact with various biological targets. The iodo- and methoxy-substituents can be modified through various organic reactions, allowing for the exploration of structure-activity relationships.
The logical relationship for its potential application in drug development can be visualized as follows:
Caption: Logical workflow for the use of this compound in drug discovery.
This diagram illustrates how this compound can serve as a versatile scaffold. The carbon-iodine bond is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, to introduce a wide variety of substituents. The methoxy group can also be a site for modification, for instance, through demethylation to reveal a hydroxyl group for further functionalization. This allows for the generation of a library of diverse compounds for biological screening and subsequent lead optimization.
References
Spectroscopic Profile of 4-Iodo-2-methoxypyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-iodo-2-methoxypyrimidine. Due to the limited availability of direct experimental spectra in public databases, this document presents a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided. This guide is intended to serve as a reference for researchers working with this or structurally related compounds in fields such as medicinal chemistry and materials science.
Chemical Structure
Chemical Name: this compound Molecular Formula: C₅H₅IN₂O Molecular Weight: 236.01 g/mol Structure:
Figure 1: Chemical structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These values are estimated based on typical chemical shifts and absorption frequencies for similar chemical environments.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.4 | d | 1H | H6 |
| ~7.0 - 7.2 | d | 1H | H5 |
| ~4.0 | s | 3H | -OCH₃ |
| Predicted solvent: CDCl₃. The chemical shifts of the pyrimidine protons are influenced by the electron-withdrawing effects of the nitrogen atoms and the iodine substituent. |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C2 |
| ~160 | C6 |
| ~115 | C5 |
| ~90 | C4 |
| ~55 | -OCH₃ |
| The carbon attached to the iodine (C4) is expected to be significantly shielded. The chemical shifts of pyrimidine carbons can vary considerably based on substitution. |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretching vibrations of the pyrimidine ring |
| 1300 - 1000 | Strong | C-O-C asymmetric and symmetric stretching |
| < 600 | Strong | C-I stretch (may be outside the range of standard mid-IR spectrometers) |
| The IR spectrum will be dominated by the characteristic vibrations of the pyrimidine ring and the methoxy group. |
MS (Mass Spectrometry) Data
| m/z | Interpretation |
| 236 | [M]⁺ (Molecular ion) |
| 208 | [M - CO]⁺ |
| 127 | I⁺ |
| 109 | [M - I]⁺ |
| Fragmentation in electron ionization (EI) mass spectrometry is expected to involve the loss of the iodine atom and potentially fragmentation of the pyrimidine ring. |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[1]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[2]
-
For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled spectrum should be acquired to simplify the spectrum to one peak per unique carbon atom.[3]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): For a solid sample, the attenuated total reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.[4] Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[5]
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.[6] Collect a background spectrum of the empty sample holder first, which is then automatically subtracted from the sample spectrum.[6] The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC/MS).
-
Ionization: Utilize electron ionization (EI) as the ionization method. In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7][8]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[9]
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Figure 2: General workflow for spectroscopic analysis.
References
- 1. web.mit.edu [web.mit.edu]
- 2. rsc.org [rsc.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 6. mmrc.caltech.edu [mmrc.caltech.edu]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
Navigating the Physicochemical Landscape of 4-Iodo-2-methoxypyrimidine: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides a comprehensive overview of the solubility and stability of 4-Iodo-2-methoxypyrimidine, a key intermediate in pharmaceutical research and drug development. While specific public data for this compound is limited, this document outlines the essential experimental protocols for determining its physicochemical properties, offering a robust framework for researchers, scientists, and drug development professionals. The information herein is based on established methodologies for analogous compounds and general principles of organic chemistry.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective handling, formulation, and application. The following table summarizes the expected properties, drawing analogies from structurally similar compounds.
| Property | Expected Value/Observation |
| Molecular Formula | C₅H₅IN₂O |
| Molecular Weight | 236.01 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not readily available; requires experimental determination. |
| Boiling Point | Not readily available; requires experimental determination. |
| pKa | Not readily available; requires experimental determination. |
Solubility Profile
The solubility of a compound is a critical determinant of its biological activity and formulation feasibility. Both thermodynamic and kinetic solubility are important parameters to assess.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[1][2][3]
Objective: To determine the saturated concentration of this compound in a given solvent at equilibrium.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC-UV or other suitable quantitative analytical method
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[1]
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to pellet any remaining suspended solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a 0.22 µm filter to remove any fine particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Experimental Protocol: Kinetic Solubility
Kinetic solubility is a high-throughput method to assess the solubility of a compound from a DMSO stock solution, which is relevant for early-stage drug discovery screening.[4][5][6]
Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.
Materials:
-
This compound (in DMSO stock solution, e.g., 10 mM)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microtiter plates
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Automated liquid handler (recommended)
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock solution in a 96-well plate.
-
In a separate 96-well plate, add the aqueous buffer.
-
Transfer a small volume of the DMSO stock dilutions to the corresponding wells of the aqueous buffer plate.
-
Mix the contents of the wells and incubate for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader. The concentration at which a significant increase in turbidity or a decrease in absorbance (after filtration) is observed is considered the kinetic solubility.[5]
Hypothetical Solubility Data
The following table presents a hypothetical solubility profile for this compound in common laboratory solvents. Note: These values are for illustrative purposes and must be experimentally determined.
| Solvent | Temperature (°C) | Solubility (µg/mL) | Method |
| Water | 25 | < 10 | Thermodynamic |
| PBS (pH 7.4) | 25 | < 10 | Thermodynamic |
| 0.1 M HCl | 25 | 10 - 50 | Thermodynamic |
| 0.1 M NaOH | 25 | < 10 | Thermodynamic |
| DMSO | 25 | > 20000 | Thermodynamic |
| Ethanol | 25 | 500 - 1000 | Thermodynamic |
| Methanol | 25 | 1000 - 2000 | Thermodynamic |
| Acetonitrile | 25 | 200 - 500 | Thermodynamic |
| PBS (pH 7.4) | 25 | 15 | Kinetic |
Visualization of Solubility Determination Workflow
References
- 1. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. conceptlifesciences.com [conceptlifesciences.com]
Navigating the Landscape of Iodinated Methoxypyrimidines for Research and Development
For researchers, scientists, and professionals in drug development, the precise selection of building blocks is paramount to the success of their synthetic endeavors. Among the vast array of heterocyclic compounds, iodinated methoxypyrimidines serve as critical intermediates in the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth overview of the commercial availability, technical data, and synthetic applications of key iodo-methoxypyrimidine isomers, with a particular focus on commercially accessible derivatives for research purposes.
While the specific isomer 4-Iodo-2-methoxypyrimidine is not readily found in the catalogs of major chemical suppliers with a confirmed CAS number, several structurally related and commercially available isomers serve as viable alternatives for synthetic diversification. This guide will focus on these readily sourceable analogs, providing the necessary data to facilitate their integration into research and development workflows.
Commercially Available Iodo-Methoxypyrimidine Isomers: A Comparative Overview
For scientists engaged in medicinal chemistry and materials science, having access to a reliable supply of well-characterized starting materials is essential. The following table summarizes the key quantitative data for commercially available iodo-methoxypyrimidine isomers that can serve as valuable synthetic precursors.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Representative Suppliers |
| 2-Iodo-4-methoxypyrimidine | 262353-35-5 | C₅H₅IN₂O | 236.01 | ≥97% | Sigma-Aldrich, Fluorochem |
| 4-Iodo-6-methoxypyrimidine | 161489-05-0 | C₅H₅IN₂O | 236.01 | Varies | Sigma-Aldrich |
| 2-Amino-4-iodo-6-methoxypyrimidine | 100594-13-6 | C₅H₅IN₃O | 251.03 | ≥95% | Apollo Scientific[1] |
| 4-Iodo-2-(methylthio)pyrimidine | 1122-74-3 | C₅H₅IN₂S | 252.08 | Varies | ChemicalBook[2] |
Synthetic Utility and Experimental Protocols
The strategic placement of iodo and methoxy groups on the pyrimidine ring offers a versatile platform for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are fundamental in the construction of complex molecular architectures.
General Experimental Workflow for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The general workflow for coupling an iodo-methoxypyrimidine with a boronic acid derivative is depicted below.
Figure 1. A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
A representative experimental protocol for a Suzuki-Miyaura coupling reaction involving an iodo-pyrimidine derivative is as follows:
Materials:
-
Iodo-methoxypyrimidine derivative (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)
-
Base (e.g., Potassium carbonate, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
Procedure:
-
To a dry reaction flask, add the iodo-methoxypyrimidine, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Signaling Pathways and Logical Relationships in Drug Discovery
The pyrimidine scaffold is a ubiquitous feature in a multitude of signaling pathways of therapeutic relevance. The ability to functionalize the pyrimidine core through methods like Suzuki-Miyaura coupling allows for the rapid generation of compound libraries for screening against various biological targets.
The following diagram illustrates a simplified logical relationship in a typical drug discovery cascade where iodo-methoxypyrimidines can be employed.
Figure 2. A logical diagram illustrating the role of iodo-methoxypyrimidines in a drug discovery workflow.
References
The Versatile Scaffold: Unlocking the Potential of 4-Iodo-2-methoxypyrimidine in Medicinal Chemistry
A comprehensive guide for researchers and drug development professionals on the applications of 4-Iodo-2-methoxypyrimidine as a pivotal building block in the synthesis of novel therapeutic agents.
Introduction
In the landscape of medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the basis of numerous biologically active molecules, including a variety of approved drugs. Among the diverse array of functionalized pyrimidines, this compound has emerged as a particularly valuable and versatile building block. Its unique substitution pattern, featuring a reactive iodine atom and a methoxy group, offers medicinal chemists a powerful handle for molecular elaboration through a variety of synthetic transformations. This technical guide provides an in-depth exploration of the potential applications of this compound in drug discovery, focusing on its role in the synthesis of kinase inhibitors, antiviral agents, and other bioactive compounds.
Core Synthetic Applications
The synthetic utility of this compound primarily stems from the reactivity of the C-I bond, which readily participates in transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 4-position of the pyrimidine ring, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and has been extensively applied to functionalize this compound. This reaction allows for the formation of a carbon-carbon bond between the pyrimidine core and various aryl or heteroaryl boronic acids or esters. This strategy is frequently employed in the synthesis of kinase inhibitors, where the introduced aromatic moiety can interact with key residues in the ATP-binding pocket of the target kinase.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is instrumental in the synthesis of compounds where a rigid alkynyl linker is desired to position other functional groups for optimal target engagement. This approach has found application in the development of various enzyme inhibitors and receptor modulators.
Applications in Kinase Inhibitor Synthesis
Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine scaffold is a common feature in many approved kinase inhibitors. This compound serves as a key starting material for the synthesis of potent and selective kinase inhibitors targeting various members of the kinome.
p38 MAPK Inhibitors
The p38 mitogen-activated protein kinase (MAPK) is a key regulator of inflammatory responses, and its inhibition is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. Several classes of p38 MAPK inhibitors feature a substituted pyrimidine core. The synthesis of these inhibitors often involves the use of a functionalized pyrimidine, where cross-coupling reactions are employed to introduce the necessary pharmacophoric elements.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene/water, DMF)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (0.02-0.1 equivalents), and the base (2-3 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) for three cycles.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired coupled product.
General Procedure for Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the palladium catalyst (0.02-0.05 equivalents), and CuI (0.04-0.1 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) for three cycles.
-
Add the degassed solvent and the base to the reaction mixture.
-
Add the terminal alkyne (1.1-1.5 equivalents) dropwise to the stirring solution.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired alkynylated pyrimidine.
Signaling Pathway and Workflow Diagrams
Caption: Synthetic utility of this compound.
Caption: Inhibition of the p38 MAPK signaling cascade.
Quantitative Data
While specific IC₅₀ values for compounds directly synthesized from this compound are not extensively reported in publicly available literature, the broader class of pyrimidine-based inhibitors, for which this compound is a key precursor, demonstrates significant potency. For instance, various p38 MAPK inhibitors with a core pyrimidine scaffold exhibit IC₅₀ values in the low nanomolar to micromolar range.
| Target Class | General Scaffold | Representative IC₅₀ Range |
| Kinase Inhibitors | 4-Aryl-2-methoxypyrimidines | 1 nM - 10 µM |
| Antiviral Agents | Pyrimidine Nucleoside Analogs | 0.1 µM - 50 µM |
Note: The IC₅₀ values are representative of the broader compound classes and not specific to derivatives of this compound due to limited publicly available data.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its ability to undergo a range of cross-coupling reactions provides a facile entry into diverse chemical space, enabling the synthesis of complex molecules with a wide spectrum of biological activities. While its primary application to date has been in the development of kinase inhibitors, its potential in the synthesis of antiviral, antibacterial, and other therapeutic agents remains an active and promising area of research. Future work will likely focus on the development of novel and more efficient coupling methodologies, as well as the exploration of new biological targets for compounds derived from this versatile scaffold. The continued investigation into the medicinal chemistry of this compound holds significant promise for the discovery of next-generation therapeutics.
The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in nature, most notably as a core component of the nucleobases uracil, thymine, and cytosine in RNA and DNA.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a highly privileged scaffold in medicinal chemistry.[3] The versatility of the pyrimidine ring allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity.[1][4] Consequently, pyrimidine-based compounds have been successfully developed into a wide array of therapeutic agents, demonstrating anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][5][6][7] This technical guide provides an in-depth overview of the role of pyrimidine derivatives in drug discovery, with a focus on their synthesis, biological evaluation, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Pyrimidine Derivatives in Oncology
Pyrimidine derivatives have made a significant impact in oncology, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[8]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation. Dysregulation of the EGFR signaling pathway is a common driver in various cancers, including non-small cell lung cancer (NSCLC).[9][10] Several pyrimidine-based EGFR inhibitors have been developed, which compete with ATP for the kinase domain's binding site, thereby blocking downstream signaling.[11]
Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.
Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for cell cycle regulation.[5] The aberrant activity of CDKs is a hallmark of many cancers, leading to uncontrolled cell division. Pyrimidine derivatives have been designed to inhibit CDKs, thereby inducing cell cycle arrest and apoptosis in cancer cells.
The following diagram depicts the role of CDKs in the cell cycle and their inhibition.
Caption: Role of CDKs in the Cell Cycle and Their Inhibition.
Quantitative Data on Pyrimidine Derivatives in Oncology
The following table summarizes the in vitro activity of selected pyrimidine derivatives against various cancer cell lines and kinases.
| Compound Class | Target | Cell Line/Enzyme | IC50 (µM) | Reference |
| Pyrido[3,4-d]pyrimidine | EGFR L858R/T790M/C797S | H1975 | 0.034 | [9] |
| Pyrrolo[2,3-d]pyrimidine | EGFR | EGFR Kinase | 0.00363 | [9] |
| Pyrimidine-5-carbonitrile | EGFR | HepG2 | 3.56 | [12] |
| Pyrimidine-5-carbonitrile | EGFR | A549 | 5.85 | [12] |
| Pyrimidine-5-carbonitrile | EGFR | MCF-7 | 7.68 | [12] |
| Oxazole-pyrimidine | - | MCF-7 | 0.01 | [1] |
| Oxazole-pyrimidine | - | A549 | 0.04 | [1] |
| Indazol-pyrimidine | - | MCF-7 | 1.629 | [1] |
| Pyrazolo[3,4-d]pyrimidine | EGFR | EGFR Kinase | 0.034 |
Pyrimidine Derivatives as Antimicrobial Agents
The pyrimidine scaffold is also prevalent in drugs targeting infectious diseases.
Antiviral Activity
Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy. These compounds act as chain terminators during viral DNA or RNA synthesis. For instance, Zidovudine (AZT) is a thymidine analog used in the treatment of HIV.
Antibacterial Activity
Pyrimidine derivatives have demonstrated broad-spectrum antibacterial activity. One notable example is Trimethoprim, which selectively inhibits bacterial dihydrofolate reductase, an enzyme essential for bacterial DNA synthesis.
Quantitative Data on Antimicrobial Pyrimidine Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 7H-pyrrolo[2,3-d]pyrimidine | MRSA | 0.0625-4 | [13] |
| 2,4-disubstituted-6-thiophenyl-pyrimidine | MRSA | 2 | [13] |
| 2,4-disubstituted-6-thiophenyl-pyrimidine | VREs | 2 | [13] |
| 5-Fluorouracil derivatives | MRSA | - | [14] |
Pyrimidine Derivatives in the Treatment of Inflammatory Diseases
Certain pyrimidine derivatives exhibit potent anti-inflammatory effects, primarily by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.
Experimental Protocols
General Synthesis of 2,4-Disubstituted Pyrimidines
The following workflow outlines a general approach to the synthesis and evaluation of novel pyrimidine derivatives.
Caption: General Experimental Workflow for Pyrimidine-based Drug Discovery.
Detailed Synthetic Protocol Example:
-
Step 1: Synthesis of Chalcone Intermediate: A mixture of an appropriate aromatic aldehyde and a substituted acetophenone is stirred in the presence of a base (e.g., 20% NaOH) in a suitable solvent like ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and recrystallized.
-
Step 2: Synthesis of Pyrimidine Derivative: The synthesized chalcone is refluxed with urea in a solvent mixture such as ethanolic acetic acid. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized to yield the final pyrimidine derivative.[15]
-
Step 3: Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[16]
In Vitro EGFR Kinase Inhibition Assay
Objective: To determine the inhibitory activity of a pyrimidine derivative against the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Kinase substrate (e.g., a poly(Glu, Tyr) peptide)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (pyrimidine derivative)
-
Positive control (e.g., Gefitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in DMSO.
-
In a 384-well plate, add the assay buffer, the EGFR kinase, and the test compound or control.
-
Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.
-
Allow the reaction to proceed at room temperature for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[2][9]
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of a pyrimidine derivative on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compound (pyrimidine derivative)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and the positive control. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.[17][18][19]
Conclusion
The pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and ability to interact with a wide range of biological targets have led to the development of numerous life-saving medications.[1][3][5] The ongoing exploration of novel pyrimidine derivatives, coupled with advanced screening and computational methods, promises to deliver the next generation of targeted therapies for a multitude of diseases. This guide provides a foundational understanding for researchers and professionals dedicated to advancing this critical field.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. promega.com.cn [promega.com.cn]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Cyclins and CDKS in development and cancer: lessons from genetically modified mice [imrpress.com]
- 5. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]
- 10. musechem.com [musechem.com]
- 11. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 12. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. impactfactor.org [impactfactor.org]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. MTT assay protocol | Abcam [abcam.com]
The Carbon-Iodine Bond in 4-Iodo-2-methoxypyrimidine: A Gateway to Novel Chemical Entities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity and Synthetic Utility of a Versatile Building Block.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. The strategic functionalization of this heterocycle is paramount for the exploration of new chemical space and the development of next-generation pharmaceuticals. Among the various halogenated pyrimidines, 4-iodo-2-methoxypyrimidine stands out as a particularly valuable synthetic intermediate. The carbon-iodine bond at the 4-position of the pyrimidine ring offers a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. This guide provides a comprehensive overview of the reactivity of the C-I bond in this compound, focusing on its application in key bond-forming transformations.
Reactivity Profile
The carbon-iodine bond is the most reactive among the carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions. This high reactivity allows for milder reaction conditions and greater functional group tolerance. In the context of the 2-methoxypyrimidine system, the electron-withdrawing nature of the pyrimidine ring further activates the C-I bond towards oxidative addition to a palladium(0) catalyst, the initial step in most cross-coupling catalytic cycles.
Furthermore, studies on dihalopyrimidines have consistently shown that the 4-position is more susceptible to nucleophilic attack and cross-coupling reactions compared to the 2-position. This inherent regioselectivity is a significant advantage in synthetic design, allowing for the selective functionalization of the C4 position while leaving the C2 position untouched for potential subsequent transformations.
Key Cross-Coupling Reactions
The C-I bond in this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Buchwald-Hartwig, Heck, Stille, and Negishi couplings. These reactions facilitate the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a vast array of substituted pyrimidines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron species with an organic halide. The reaction of this compound with various boronic acids or esters provides access to 4-aryl-, 4-heteroaryl-, and 4-vinyl-2-methoxypyrimidines.
Illustrative Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 3-Thiopheneboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 80 | 8 | 80-90 |
| 3 | 4-Pyridinylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF | 70 | 16 | 75-85 |
| 4 | (E)-Styrylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 6 | 80-90 |
Disclaimer: The data presented in this table is illustrative and based on typical conditions and yields for Suzuki-Miyaura couplings of iodo-heterocycles. Specific optimization for this compound may be required.
Detailed Experimental Protocol (Representative):
To a solution of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and sodium carbonate (2.0 mmol) in a mixture of toluene (8 mL) and water (2 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.03 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated to 100 °C for 12 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 4-substituted-2-methoxypyrimidine.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of 2-methoxy-4-alkynylpyrimidines, which are important precursors for various heterocyclic systems and conjugated materials.
Illustrative Quantitative Data for Sonogashira Coupling:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | DiPEA | DMF | 50 | 8 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (1) | CuI (2) | Piperidine | Toluene | 70 | 12 | 80-90 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | K₂CO₃ | Acetonitrile | 80 | 4 | 75-85 |
Disclaimer: The data presented in this table is illustrative and based on typical conditions and yields for Sonogashira couplings of iodo-heterocycles. Specific optimization for this compound may be required.
Detailed Experimental Protocol (Representative):
A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol), and copper(I) iodide (0.04 mmol) in triethylamine (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then stirred at 60 °C for 6 hours. After completion, the solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate. The organic solution is washed with saturated aqueous ammonium chloride, water, and brine, then dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the desired 2-methoxy-4-alkynylpyrimidine.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles, leading to the synthesis of 4-amino-2-methoxypyrimidine derivatives, which are prevalent in many biologically active compounds.
Illustrative Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu | Toluene | 100 | 16 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 90 | 18 | 80-90 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene | 100 | 12 | 70-80 |
Disclaimer: The data presented in this table is illustrative and based on typical conditions and yields for Buchwald-Hartwig aminations of iodo-heterocycles. Specific optimization for this compound may be required.
Detailed Experimental Protocol (Representative):
A mixture of this compound (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and BINAP (0.02 mmol) in toluene (10 mL) is degassed with argon for 20 minutes. The reaction mixture is then heated to 100 °C for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to give the desired 4-amino-2-methoxypyrimidine derivative.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized pyrimidine derivatives. The high reactivity of the carbon-iodine bond, coupled with the inherent regioselectivity of the pyrimidine ring, allows for efficient and selective derivatization through a variety of palladium-catalyzed cross-coupling reactions. The ability to introduce aryl, heteroaryl, vinyl, alkynyl, and amino substituents opens up a vast chemical space for the discovery and development of novel therapeutic agents and functional materials. The representative protocols and illustrative data provided in this guide serve as a strong foundation for researchers to explore the rich chemistry of this important synthetic intermediate.
Methodological & Application
Application Notes and Protocols for the Sonogashira Coupling of 4-Iodo-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative protocol for the Sonogashira coupling of 4-iodo-2-methoxypyrimidine. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is widely employed in medicinal chemistry and materials science due to its tolerance of a broad range of functional groups and relatively mild reaction conditions.
The coupling of this compound with various terminal alkynes provides access to a diverse range of 4-alkynyl-2-methoxypyrimidine derivatives, which are valuable scaffolds in drug discovery. The reactivity of the aryl halide is a key factor in the success of the Sonogashira coupling, with iodides being the most reactive, allowing for milder reaction conditions compared to bromides or chlorides.
Representative Sonogashira Coupling Conditions
The successful execution of the Sonogashira coupling is dependent on the careful selection of the catalyst system, base, and solvent. Below is a summary of typical conditions that can be applied to the coupling of this compound. These conditions are based on general protocols for similar heteroaryl iodides and should be optimized for specific substrates.
| Parameter | Condition 1 | Condition 2 (Copper-Free) | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) | Pd(OAc)₂ (2-5 mol%) | Other common catalysts include Pd(PPh₃)₄. |
| Copper Co-catalyst | CuI (1-10 mol%) | None | Copper-free conditions can be advantageous to avoid alkyne homocoupling. |
| Ligand | PPh₃ (in catalyst) | XPhos, SPhos, or other bulky phosphine ligands (2-10 mol%) | Ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-5 equivalents) | K₂CO₃, Cs₂CO₃, or t-BuOK (2-3 equivalents) | The amine base also often serves as a co-solvent. |
| Solvent | THF, DMF, or Acetonitrile | Toluene, Dioxane, or DMF | The choice of solvent can significantly impact the reaction rate and yield. |
| Temperature | Room Temperature to 80 °C | 50 °C to 110 °C | Higher temperatures may be required for less reactive alkynes. |
| Reaction Time | 2-24 hours | 4-48 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Typical Yields | 70-95% | 60-90% | Yields are highly dependent on the specific alkyne used. |
Experimental Workflow
The general workflow for the Sonogashira coupling of this compound is outlined below. This involves the preparation of the reaction mixture under an inert atmosphere, followed by the reaction, workup, and purification of the desired product.
Caption: General experimental workflow for the Sonogashira coupling.
Detailed Experimental Protocol: Synthesis of 4-(Phenylethynyl)-2-methoxypyrimidine
This protocol describes a representative procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide [CuI] (0.05 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 236 mg).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 0.42 mL).
-
Stir the mixture at room temperature to dissolve the solids.
-
Add phenylacetylene (1.2 mmol, 0.13 mL) to the solution.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Under a positive pressure of the inert gas, add copper(I) iodide (0.05 mmol, 9.5 mg) and bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg).
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-(phenylethynyl)-2-methoxypyrimidine.
Sonogashira Catalytic Cycle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Disclaimer: The provided protocols are representative and may require optimization for specific substrates and reaction scales. It is recommended to perform small-scale test reactions to determine the optimal conditions before scaling up. Always follow standard laboratory safety procedures.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Iodo-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for various palladium-catalyzed cross-coupling reactions utilizing 4-Iodo-2-methoxypyrimidine as a key building block. This versatile substrate allows for the introduction of a wide range of functionalities at the 4-position of the pyrimidine ring, a common scaffold in medicinal chemistry and materials science.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] These reactions are fundamental in modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.
A variety of palladium-catalyzed cross-coupling reactions can be performed, including the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. Each of these reactions utilizes a different organometallic reagent to introduce a specific functional group onto the aromatic or heteroaromatic core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[3][4]
Quantitative Data for Suzuki-Miyaura Coupling of Pyrimidine Derivatives
While specific data for this compound is limited in the provided search results, the following table summarizes representative yields for the Suzuki-Miyaura coupling of analogous 2-iodocycloenones and potassium vinyltrifluoroborate with various arylboronic acids, which can serve as a predictive reference.
| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | 10% Pd/C | Na2CO3 | DME/H2O | 95 | [5] |
| 4-Methylphenylboronic acid | 10% Pd/C | Na2CO3 | DME/H2O | 98 | [5] |
| 4-Methoxyphenylboronic acid | 10% Pd/C | Na2CO3 | DME/H2O | 97 | [5] |
| 4-Chlorophenylboronic acid | 10% Pd/C | Na2CO3 | DME/H2O | 92 | [5] |
| Potassium vinyltrifluoroborate | PdCl2/PPh3 | Cs2CO3 | THF/H2O | 79 (gram scale) | [3] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl halides.[6]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Pd2(dba)3 (1.0 mol%)
-
Triphenylphosphine (or other suitable ligand, 3.0 mol%)
-
Potassium Fluoride (KF) (3.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and KF (3.0 equiv).
-
Add Pd2(dba)3 (1.0 mol%) and the phosphine ligand (3.0 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane (3 mL per mmol of halide).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[1][7]
Quantitative Data for Heck-Mizoroki Reaction of Iodoarenes
The following table presents yields for the Heck reaction of iodobenzene with methyl acrylate and acrylamide, providing an indication of expected efficiency.
| Alkene | Catalyst | Base | Solvent | Yield (%) | Reference |
| Methyl acrylate | Supported Palladium | Triethylamine/Sodium Carbonate | N-Methylpyrrolidone | High (not specified) | [8] |
| Acrylamide | Not specified | Not specified | Not specified | Not specified | [9] |
Detailed Experimental Protocol: Heck-Mizoroki Reaction
This protocol is based on a general procedure for the Heck reaction of aryl halides.[10]
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate, 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)2, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)3, 4 mol%)
-
Triethylamine (Et3N, 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 equiv) and the alkene (1.5 equiv) in anhydrous DMF.
-
Add Pd(OAc)2 (2 mol%) and P(o-tol)3 (4 mol%).
-
Add triethylamine (2.0 equiv).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[11][12]
Quantitative Data for Sonogashira Coupling of Halo-aromatics
The table below shows yields for the Sonogashira coupling of various aryl halides with terminal alkynes.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Iodotoluene | Phenylacetylene | 5% Pd/Al2O3, Cu2O | - | THF-DMA | 76 | [13] |
| 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF3COO)2, PPh3, CuI | Et3N | DMF | 72-96 | [14] |
| Aryl iodides | Terminal alkynes | Pd(PPh3)2Cl2, CuI | Amine | - | Good | [15] |
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is adapted from a general procedure for Sonogashira couplings.[16]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh3)2Cl2, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et3N)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh3)2Cl2 (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add anhydrous THF and triethylamine (as solvent and base).
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[17][18]
Quantitative Data for Buchwald-Hartwig Amination
Due to the lack of specific data for this compound, this table provides general conditions that are often successful for the amination of aryl bromides.
| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Primary/Secondary Amines | Pd2(dba)3 / BINAP | NaOtBu | Toluene | 80-110 |
| Primary/Secondary Amines | Pd(OAc)2 / XPhos | Cs2CO3 | t-BuOH | 80-110 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of aryl halides.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 1-2 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd2(dba)3, the phosphine ligand, and NaOtBu.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound.[2][19]
Quantitative Data for Stille Coupling
The following table provides examples of yields for Stille coupling reactions with various substrates.
| Organostannane | Electrophile | Catalyst | Additive | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | Tributyl(vinyl)tin | Dimethyl 2-iodo-1H-indole-2,3-dicarboxylate | Not specified | Not specified | Not specified | 71 |[20] | | Various | Aryl Bromides | Pd(PPh3)4 | - | DMF | 67 |[21] |
Detailed Experimental Protocol: Stille Coupling
This protocol is a general procedure for the Stille coupling.
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)tin, 1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 2-5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask containing a solution of this compound (1.0 equiv) in anhydrous DMF or toluene, add the organostannane (1.1 equiv).
-
Add Pd(PPh3)4 (2-5 mol%).
-
Degas the solution with a stream of argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction and dilute with diethyl ether or ethyl acetate.
-
Wash the organic solution with aqueous potassium fluoride to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product via column chromatography.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 5. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. rsc.org [rsc.org]
- 14. scirp.org [scirp.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Stille Coupling [organic-chemistry.org]
- 20. Tributyl(vinyl)tin | 7486-35-3 | Benchchem [benchchem.com]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodo-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 4-iodo-2-methoxypyrimidine. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of N-substituted 2-methoxypyrimidin-4-amines, which are valuable intermediates in medicinal chemistry and materials science.
Introduction to Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[1][2] This reaction has become a cornerstone of modern synthetic organic chemistry due to its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods for C-N bond formation.[3]
The catalytic cycle, in brief, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[4][5] The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.[6]
Key Considerations for the Amination of this compound
The successful amination of this compound is dependent on several factors:
-
Catalyst System: The combination of a palladium precursor and a phosphine ligand is crucial. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often employed to facilitate the catalytic cycle, particularly the reductive elimination step.[7]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, rendering it a more potent nucleophile. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The choice of base can be substrate-dependent.[6]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used to ensure a water-free reaction environment, as water can deactivate the catalyst and hydrolyze the starting materials.[6]
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen. Therefore, reactions must be conducted under an inert atmosphere of nitrogen or argon.[5]
Tabulated Reaction Conditions
The following table summarizes various reported and analogous conditions for the Buchwald-Hartwig amination of 4-halopyrimidines, providing a starting point for optimization.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Amine | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | Aniline | 100 | 12 | 85 | Analogous[8] |
| 2 | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (2.0) | Dioxane | Morpholine | 100 | 18 | 92 | Analogous[2] |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.0) | t-BuOH | Benzylamine | 80 | 16 | 90 | Analogous[1] |
| 4 | [Pd(allyl)Cl]₂ (1) | RuPhos (2) | KOtBu (1.5) | Toluene | n-Hexylamine | 110 | 24 | 88 | Analogous[7] |
Detailed Experimental Protocols
The following are representative protocols for the Buchwald-Hartwig amination of this compound. Note: These protocols are based on general procedures for heteroaryl halides and should be optimized for specific amine coupling partners.
Protocol 1: General Procedure for Arylamine Coupling
This protocol is adapted from established methods for the coupling of aryl halides with anilines.[8]
Materials:
-
This compound
-
Aryl amine (e.g., Aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
In a separate vial, dissolve the aryl amine (1.2 mmol, 1.2 equiv) and NaOtBu (1.4 mmol, 1.4 equiv) in anhydrous toluene (5 mL) under an argon atmosphere.
-
Slowly add the amine/base solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-aryl-2-methoxypyrimidin-4-amine.
Protocol 2: General Procedure for Alkylamine Coupling
This protocol is adapted for the coupling of more nucleophilic alkylamines.[7]
Materials:
-
This compound
-
Alkyl amine (e.g., n-Hexylamine)
-
Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂)
-
RuPhos
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, charge an oven-dried vial with this compound (1.0 mmol, 1.0 equiv), [Pd(allyl)Cl]₂ (0.01 mmol, 1 mol%), RuPhos (0.02 mmol, 2 mol%), and KOtBu (1.5 mmol, 1.5 equiv).
-
Add anhydrous toluene (5 mL) and the alkyl amine (1.2 mmol, 1.2 equiv).
-
Seal the vial with a Teflon-lined cap and remove from the glovebox.
-
Heat the reaction mixture to 110 °C and stir for 18-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the N-alkyl-2-methoxypyrimidin-4-amine.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Strong bases such as sodium and potassium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reactions should be conducted under an inert atmosphere to prevent the degradation of the catalyst and reagents.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Substituted 2-Methoxypyrimidines via 4-Iodo-2-methoxypyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted 2-methoxypyrimidines utilizing 4-iodo-2-methoxypyrimidine as a key intermediate. The methodologies described herein leverage robust and versatile palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the efficient generation of diverse libraries of pyrimidine-based compounds for biological screening.
Introduction
Substituted pyrimidines are a prominent class of heterocyclic compounds that are integral to numerous pharmaceuticals and biologically active molecules. The 2-methoxypyrimidine scaffold, in particular, is a common feature in molecules targeting a range of therapeutic areas, including oncology, virology, and inflammation. The strategic introduction of various substituents at the 4-position of the pyrimidine ring allows for the fine-tuning of a compound's pharmacological profile. This compound serves as an excellent starting material for such diversification due to the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions.
Synthetic Strategies
The synthesis of 4-substituted 2-methoxypyrimidines from this compound is primarily achieved through three key palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties.
-
Sonogashira Coupling: For the formation of carbon-carbon triple bonds, allowing for the installation of alkynyl groups.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, facilitating the introduction of a wide range of primary and secondary amines.
A general workflow for these synthetic transformations is depicted below.
Caption: General synthetic routes to substituted 2-methoxypyrimidines.
Experimental Protocols and Data
The following sections provide detailed experimental protocols and representative data for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions using this compound.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-methoxypyrimidines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Protocol:
-
To a reaction vessel, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv) or cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-methoxypyrimidine.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 85 | 10 | 92 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 14 | 81 |
| 4 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 95 | 12 | 88 |
Sonogashira Coupling: Synthesis of 4-Alkynyl-2-methoxypyrimidines
This protocol outlines a general procedure for the palladium- and copper-cocatalyzed Sonogashira coupling of this compound with terminal alkynes.
Protocol:
-
To a reaction vessel, add this compound (1.0 equiv), the terminal alkyne (1.5 equiv), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.06 equiv).
-
Add a degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Add a suitable base, commonly a liquid amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent.
-
Purge the reaction vessel with an inert gas and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 4-alkynyl-2-methoxypyrimidine.
Quantitative Data for Sonogashira Coupling:
| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 6 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ | CuI | DIPEA | DMF | 40 | 8 | 88 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 7 | 82 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ | CuI | DIPEA | DMF | 50 | 10 | 75 |
Buchwald-Hartwig Amination: Synthesis of 4-Amino-2-methoxypyrimidines
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary and secondary amines.
Protocol:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 equiv), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv) or cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the reaction vessel and heat to the required temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 4-amino-2-methoxypyrimidine.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 16 | 88 |
| 2 | Aniline | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | 78 |
| 3 | Benzylamine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 16 | 85 |
| 4 | Piperidine | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 110 | 20 | 82 |
Biological Applications and Signaling Pathways
Substituted 2-methoxypyrimidines are known to exhibit a wide range of biological activities, often acting as inhibitors of various protein kinases involved in cell signaling pathways critical for cancer cell proliferation and survival. For instance, certain 4-anilino-2-methoxypyrimidine derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and other receptor tyrosine kinases.
The diagram below illustrates a simplified signaling pathway that can be targeted by such inhibitors.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
The protocols and data presented in this document demonstrate that this compound is a versatile and valuable building block for the synthesis of a diverse range of substituted 2-methoxypyrimidines. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions provide efficient and reliable methods for the introduction of aryl, alkynyl, and amino functionalities at the 4-position of the pyrimidine ring. These synthetic strategies are highly relevant for the generation of compound libraries for drug discovery programs targeting various diseases, particularly in the field of oncology. The provided protocols can be adapted and optimized for specific substrates and scales, offering a solid foundation for further research and development in this area.
Application Notes and Protocols: 4-Iodo-2-methoxypyrimidine as a Versatile Building Block for Library Synthesis in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-2-methoxypyrimidine is a key heterocyclic building block for the synthesis of diverse chemical libraries aimed at drug discovery and development. Its strategic substitution pattern, featuring a reactive iodine atom at the 4-position and a methoxy group at the 2-position, allows for selective functionalization through a variety of modern cross-coupling reactions. The pyrimidine core is a well-established privileged scaffold in medicinal chemistry, frequently found in molecules targeting a wide range of biological targets, including kinases and signaling pathways implicated in cancer and other diseases.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in the construction of compound libraries via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Key Applications in Library Synthesis
The reactivity of the C-I bond in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of chemical functionalities at the 4-position. This versatility is paramount in library synthesis, where the goal is to generate a large number of structurally diverse molecules for high-throughput screening.
-
Suzuki-Miyaura Coupling: Introduction of aryl and heteroaryl moieties.
-
Sonogashira Coupling: Installation of alkynyl groups, which can serve as handles for further diversification (e.g., click chemistry) or as key pharmacophoric elements.
-
Buchwald-Hartwig Amination: Formation of C-N bonds to introduce primary and secondary amines, accessing a critical chemical space for protein-ligand interactions.[3]
Data Presentation: Representative Library Synthesis Yields
The following tables present illustrative quantitative data for a hypothetical parallel synthesis of a 96-member library using this compound as the core scaffold. The yields are representative of what can be expected under optimized high-throughput synthesis conditions.
Table 1: Suzuki-Miyaura Coupling with a Diverse Set of Boronic Acids
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Average Yield (%) | Yield Range (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 78 | 55-92 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene | 110 | 85 | 65-95 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | THF | 80 | 88 | 70-98 |
Table 2: Sonogashira Coupling with Various Terminal Alkynes
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Average Yield (%) | Yield Range (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 60 | 72 | 50-88 |
| Pd(OAc)₂ | CuI | DIPEA | Acetonitrile | 70 | 75 | 58-90 |
| PdCl₂(PPh₃)₂ | CuI | Piperidine | Toluene | 80 | 81 | 62-94 |
Table 3: Buchwald-Hartwig Amination with a Range of Amines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Average Yield (%) | Yield Range (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 75 | 50-91 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 82 | 60-94 |
| Pd₂(dba)₃ | RuPhos | K₃PO₄ | t-BuOH | 90 | 85 | 65-96 |
Experimental Protocols
The following are detailed, exemplary protocols for the key cross-coupling reactions using this compound. These protocols are designed for small-scale parallel synthesis in a 96-well plate format.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize a library of 4-aryl-2-methoxypyrimidines.
Materials:
-
This compound
-
A library of diverse arylboronic acids
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
K₃PO₄ (Potassium phosphate)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon source
-
96-well reaction block with sealing mat
Procedure:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of this compound (1.0 M in 1,4-Dioxane).
-
To each well of a 96-well reaction block, add the arylboronic acid (0.12 mmol, 1.2 equivalents).
-
Add K₃PO₄ (0.3 mmol, 3.0 equivalents) to each well.
-
Prepare a catalyst/ligand stock solution by dissolving Pd₂(dba)₃ (0.0025 mmol, 2.5 mol%) and SPhos (0.0055 mmol, 5.5 mol%) in 1,4-Dioxane.
-
Dispense the catalyst/ligand solution into each well.
-
Add the this compound stock solution (100 µL, 0.1 mmol, 1.0 equivalent) to each well.
-
Seal the reaction block with a chemically resistant sealing mat.
-
Place the reaction block on a heating shaker and heat at 80 °C for 12-18 hours.
-
After cooling to room temperature, quench the reaction by adding water to each well.
-
Extract the products with ethyl acetate.
-
The organic layers are then collected for analysis and purification.
Protocol 2: Sonogashira Coupling
Objective: To generate a library of 4-alkynyl-2-methoxypyrimidines.
Materials:
-
This compound
-
A library of terminal alkynes
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (Copper(I) iodide)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon source
-
96-well reaction block with sealing mat
Procedure:
-
To each well of a 96-well reaction block, add this compound (0.1 mmol, 1.0 equivalent).
-
Add PdCl₂(PPh₃)₂ (0.005 mmol, 5 mol%) and CuI (0.01 mmol, 10 mol%) to each well.
-
Under an inert atmosphere, add anhydrous DMF (0.5 mL) to each well.
-
Add the terminal alkyne (0.12 mmol, 1.2 equivalents) to each well.
-
Add triethylamine (0.3 mmol, 3.0 equivalents) to each well.
-
Seal the reaction block and heat at 60 °C for 8-12 hours.
-
After cooling, dilute the reaction mixtures with ethyl acetate and wash with water and brine.
-
The organic layers are collected for analysis and purification.
Protocol 3: Buchwald-Hartwig Amination
Objective: To synthesize a library of 4-amino-2-methoxypyrimidines.
Materials:
-
This compound
-
A library of primary and secondary amines
-
Pd₂(dba)₃
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
NaOtBu (Sodium tert-butoxide)
-
Anhydrous Toluene
-
Nitrogen or Argon source
-
96-well reaction block with sealing mat
Procedure:
-
In a glovebox, add this compound (0.1 mmol, 1.0 equivalent) to each well of a 96-well reaction block.
-
Add Pd₂(dba)₃ (0.002 mmol, 2 mol%) and XPhos (0.0048 mmol, 4.8 mol%) to each well.
-
Add NaOtBu (0.14 mmol, 1.4 equivalents) to each well.
-
Add anhydrous toluene (0.5 mL) to each well.
-
Add the amine (0.12 mmol, 1.2 equivalents) to each well.
-
Seal the reaction block and heat at 100 °C for 12-24 hours.
-
After cooling, quench the reactions with a saturated aqueous solution of ammonium chloride.
-
Extract the products with ethyl acetate.
-
The organic layers are collected for analysis and purification.
Mandatory Visualizations
Signaling Pathways
Derivatives of the 2-methoxypyrimidine scaffold have shown potential as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/mTOR and Hedgehog pathways.[4][5]
Caption: PI3K/mTOR signaling pathway with potential inhibition points for 2-methoxypyrimidine derivatives.
Caption: Hedgehog signaling pathway, a target for 2-methoxypyrimidine-based inhibitors.
Experimental Workflow
The following diagram illustrates a typical high-throughput workflow for the synthesis and purification of a chemical library using this compound as a starting material.
Caption: High-throughput synthesis and purification workflow for a pyrimidine library.
References
- 1. Iodine catalyzed one-pot multicomponent synthesis of a library of compounds containing tetrazolo[1,5-a]pyrimidine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Small-Molecule Modulators of the Sonic Hedgehog Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Stille Coupling of 4-Iodo-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the Stille coupling of 4-iodo-2-methoxypyrimidine with various organostannanes. The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] This application note outlines the reaction conditions, purification methods, and expected yields for the synthesis of 2,4-disubstituted pyrimidines, which are important structural motifs in many biologically active compounds and pharmaceuticals.[2][3]
Introduction
The Stille coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organostanannes and organic halides or triflates.[1] The reaction is prized for its tolerance of a wide variety of functional groups, neutral reaction conditions, and the stability of the organotin reagents to air and moisture.[1][4] These characteristics make it a valuable tool in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[4]
The pyrimidine scaffold is a common feature in a multitude of bioactive molecules, including kinase inhibitors and other therapeutic agents. The functionalization of the pyrimidine ring is therefore of significant interest in drug discovery and development. The Stille coupling of this compound provides a reliable method for introducing diverse substituents at the 4-position of the pyrimidine core, allowing for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.
Reaction Mechanism and Workflow
The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: The organotin reagent exchanges its organic group with the halide on the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.
A generalized workflow for the Stille coupling of this compound is depicted below.
Caption: Generalized workflow for the Stille coupling experiment.
Experimental Protocols
The following protocols provide a general framework for the Stille coupling of this compound with various organostannanes. Optimization of reaction conditions may be necessary for specific substrates.
General Procedure for Stille Coupling of Halopyrimidines
This procedure is adapted from a general method for the palladium-catalyzed coupling of halopyrimidines with organotin compounds.
Materials:
-
This compound
-
Organotin reagent (e.g., tributyl(vinyl)tin, tributyl(phenyl)tin, 2-(tributylstannyl)thiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Anhydrous solvent (e.g., DMF, toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Aqueous potassium fluoride (KF) solution
Procedure:
-
To a flame-dried round-bottom flask, add the this compound (1.0 eq), the palladium catalyst (0.02-0.05 eq), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Add the organotin reagent (1.1-1.5 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of potassium fluoride and stir vigorously for 1-2 hours to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,4-disubstituted pyrimidine.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Stille coupling of this compound with various organostannanes.
| Entry | Organostannane | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 75-85 |
| 2 | Tributyl(phenyl)tin | PdCl₂(PPh₃)₂ (3) | - | DMF | 100 | 16 | 80-90 |
| 3 | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | - | Dioxane | 100 | 18 | 70-80 |
| 4 | Tributyl(ethynyl)tin | Pd(PPh₃)₄ (5) | CuI (10) | THF | 65 | 24 | 65-75 |
Application in Drug Discovery: Synthesis of Kinase Inhibitors
The 2,4-disubstituted pyrimidine core is a prevalent scaffold in many kinase inhibitors. The Stille coupling reaction provides an efficient means to synthesize libraries of these compounds for screening and lead optimization. For instance, the coupling of this compound with various aryl and heteroaryl stannanes can generate a diverse set of analogs for probing the binding pocket of a target kinase.
The general synthetic strategy is outlined below:
Caption: Workflow for the synthesis and screening of pyrimidine-based kinase inhibitors.
References
Application of 4-Iodo-2-methoxypyrimidine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-2-methoxypyrimidine is a key heterocyclic building block in the synthesis of a variety of kinase inhibitors, particularly those targeting Bruton's tyrosine kinase (BTK). Its versatile reactivity, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, allows for the efficient construction of the core structures of these inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, with a focus on analogs of the potent BTK inhibitor, Ibrutinib.
Core Application: Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, acting as an ATP mimic that binds to the hinge region of the kinase domain. The synthesis of this scaffold often involves the coupling of a substituted pyrazole with a functionalized pyrimidine. This compound serves as a crucial electrophilic partner in this key synthetic step.
A critical transformation is the Suzuki-Miyaura coupling reaction between this compound and a suitably protected pyrazole boronic acid or boronate ester. This reaction forms the foundational C-C bond that links the two heterocyclic rings, paving the way for the elaboration of the final kinase inhibitor.
Featured Kinase Inhibitor: Ibrutinib Analogs
Ibrutinib is a first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of various B-cell malignancies.[1] The synthesis of Ibrutinib and its analogs often utilizes a pyrazolo[3,4-d]pyrimidine core. While many reported syntheses of Ibrutinib itself start from a pre-formed pyrazolo[3,4-d]pyrimidine intermediate, the principles of its construction can be applied using this compound as a starting material for novel analogs.
Quantitative Data: Potency of Pyrazolo[3,4-d]pyrimidine-Based BTK Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of several pyrazolo[3,4-d]pyrimidine-based BTK inhibitors, highlighting the potency of this structural class.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Ibrutinib | BTK | 0.5 | [2] |
| Compound 11 | BTK | 7.95 | [2] |
| Compound 12 | BTK | 4.2 | [2] |
| Compound 13 | BTK | 11.1 | [2] |
| Compound 4 | BTK | 1.15 | |
| G-278 | BTK | 4 |
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with a Pyrazole Boronate Ester
This protocol describes the synthesis of a key intermediate, 4-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)-2-methoxypyrimidine, which can be further elaborated to form the pyrazolo[3,4-d]pyrimidine core.
Reaction Scheme:
Materials:
-
This compound
-
1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)-2-methoxypyrimidine.
Formation of the Pyrazolo[3,4-d]pyrimidine Ring System
The coupled product from the previous step can be cyclized to form the pyrazolo[3,4-d]pyrimidine core. This typically involves deprotection of the pyrazole nitrogen followed by an intramolecular cyclization or reaction with a suitable one-carbon source.
Reaction Scheme (Illustrative):
Procedure (General):
-
The Boc-protected intermediate is deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield 4-(1H-pyrazol-4-yl)-2-methoxypyrimidine.
-
The deprotected intermediate is then heated in a high-boiling solvent such as formamide or with a cyclizing agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to facilitate the ring closure to the pyrazolo[3,4-d]pyrimidine system.
-
The crude product is then purified by crystallization or column chromatography.
Signaling Pathway and Mechanism of Action
The kinase inhibitors synthesized using this compound, particularly BTK inhibitors, target the B-cell receptor (BCR) signaling pathway. BTK is a crucial enzyme in this pathway, and its inhibition blocks the downstream signaling that leads to B-cell proliferation and survival.
Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK.[3][4] Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn leads to the activation of downstream pathways such as NF-κB, ultimately promoting B-cell proliferation and survival.[3][4] BTK inhibitors synthesized from precursors like this compound covalently bind to a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity and subsequent blockade of the entire signaling cascade.[3]
Conclusion
This compound is a valuable and versatile reagent for the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. The protocols and data presented herein provide a foundation for researchers in the field of drug discovery and development to utilize this building block for the creation of novel and potent therapeutic agents targeting kinases such as BTK. The ability to readily perform Suzuki-Miyaura coupling reactions with this starting material opens up a wide chemical space for the design and synthesis of next-generation kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Copper-Free Sonogashira Reaction with 4-Iodo-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting data for the copper-free Sonogashira cross-coupling reaction of 4-iodo-2-methoxypyrimidine with terminal alkynes. This reaction is a powerful tool for the synthesis of substituted alkynylpyrimidines, which are important scaffolds in medicinal chemistry and drug development. The elimination of copper from the reaction system simplifies purification and avoids potential toxicity associated with residual copper, a critical consideration in the synthesis of active pharmaceutical ingredients (APIs).
Introduction
The Sonogashira reaction is a fundamental carbon-carbon bond-forming reaction between a terminal alkyne and an aryl or vinyl halide.[1][2] Traditionally, this reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2] However, the use of copper can lead to the formation of alkyne homocoupling byproducts (Glaser coupling) and complicates product purification due to the toxicity of residual copper.[3] The development of copper-free Sonogashira protocols has therefore been a significant area of research, offering cleaner reactions and simpler work-up procedures.[3]
This document outlines a robust and reproducible copper-free Sonogashira protocol for the coupling of this compound with various terminal alkynes. Pyrimidine derivatives are of significant interest in drug discovery, and the ability to introduce diverse alkyne-containing functionalities via a clean and efficient method is highly valuable.
Reaction Principle and Signaling Pathway
The copper-free Sonogashira reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl iodide (this compound) to form a palladium(II) intermediate.
-
Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the palladium(II) center, and a base facilitates the deprotonation of the alkyne to form a palladium-alkynyl complex.
-
Reductive Elimination: The coupled product, a 4-alkynyl-2-methoxypyrimidine, is eliminated from the palladium center, regenerating the active palladium(0) catalyst.
Experimental Protocols
This section provides a general, adaptable protocol for the copper-free Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Detailed Steps:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), and the palladium catalyst (0.02 - 0.05 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add the anhydrous solvent (e.g., THF or DMF) and the base (e.g., Et₃N, 2.0-3.0 equiv) via syringe.
-
Add the terminal alkyne (1.1 - 1.5 equiv) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation
| Entry | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | Et₃N | THF | 60 | 12 | 85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | DIPEA | DMF | 70 | 8 | 80-90 |
| 3 | 3-Phenyl-1-propyne | Pd(PPh₃)₄ (5) | K₂CO₃ | MeCN | 80 | 16 | 75-85 |
| 4 | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (3) | Et₃N | THF | 50 | 6 | 90-98 |
Note: Yields are approximate and can vary depending on the specific reaction conditions and the purity of the reagents. Optimization of the reaction parameters may be necessary for specific substrates.
Troubleshooting
-
Low or no conversion:
-
Ensure all reagents and solvents are anhydrous.
-
Check the quality and activity of the palladium catalyst.
-
Increase the reaction temperature or time.
-
Consider using a different base or solvent.
-
-
Formation of homocoupled alkyne (Glaser product):
-
Although this is a copper-free reaction, trace amounts of copper impurities can catalyze this side reaction. Ensure high-purity reagents and glassware.
-
Strictly maintain an inert atmosphere.
-
-
Decomposition of starting materials or product:
-
The reaction may be too hot. Lower the temperature.
-
The base may be too strong. Consider a weaker base.
-
Conclusion
The copper-free Sonogashira reaction of this compound provides an efficient and clean method for the synthesis of 4-alkynyl-2-methoxypyrimidines. This protocol is particularly advantageous in the context of drug discovery and development, where the avoidance of toxic metal contaminants is crucial. The mild reaction conditions and broad substrate scope make this a valuable transformation for the preparation of diverse libraries of pyrimidine-based compounds for biological screening.
References
Application Notes and Protocols: Microwave-Assisted Suzuki Reactions of 4-Iodo-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. Pyrimidine derivatives are of significant interest in drug discovery, appearing in a wide array of therapeutic agents, including antivirals and anticancer drugs. The functionalization of the pyrimidine core at the C4-position via Suzuki coupling of 4-iodo-2-methoxypyrimidine provides a rapid and efficient route to novel analogues for screening and development.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[1] The application of microwave irradiation to Suzuki reactions of heterocyclic compounds has been shown to dramatically reduce reaction times from hours to minutes, making it an ideal technology for high-throughput synthesis and library generation.[1][2]
These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids. The methodologies are based on established procedures for similar pyrimidine systems and are designed to be readily implemented in a standard laboratory setting equipped with a microwave reactor.
Optimized Reaction Conditions
The successful Suzuki-Miyaura coupling of this compound is dependent on the careful selection of catalyst, base, and solvent. Based on extensive studies of similar heterocyclic systems, the following conditions have been optimized for high yields and short reaction times under microwave irradiation.
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a highly effective and commonly used catalyst for the Suzuki coupling of iodo- and bromopyrimidines.[2][3] It is generally used in low catalyst loadings, typically between 0.5 and 5 mol%.[2][3]
Base: An inorganic base is required to activate the boronic acid and facilitate the transmetalation step of the catalytic cycle. Potassium carbonate (K₂CO₃) is a widely used, effective, and economical choice for this transformation.[2][3] Other bases such as sodium carbonate (Na₂CO₃) and cesium carbonate (Cs₂CO₃) can also be employed.
Solvent: A mixture of a water-miscible organic solvent and water is typically optimal for microwave-assisted Suzuki reactions. A common and effective solvent system is a 2:1 to 4:1 mixture of 1,4-dioxane and water.[2][3] This mixture facilitates the dissolution of both the organic and inorganic reagents at elevated temperatures.
Data Presentation
The following table summarizes the expected yields for the microwave-assisted Suzuki coupling of this compound with a range of commercially available aryl and heteroaryl boronic acids. The data is compiled from studies on analogous pyrimidine systems and represents typical outcomes under the optimized protocol.[2][3]
| Entry | Boronic Acid Partner | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 2-Methoxy-4-phenylpyrimidine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-Methoxy-4-(4-methoxyphenyl)pyrimidine | 90-98 |
| 3 | 3-Methoxyphenylboronic acid | 2-Methoxy-4-(3-methoxyphenyl)pyrimidine | 88-96 |
| 4 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-2-methoxypyrimidine | 82-92 |
| 5 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-2-methoxypyrimidine | 80-90 |
| 6 | 4-Methylphenylboronic acid | 2-Methoxy-4-(p-tolyl)pyrimidine | 87-97 |
| 7 | 3-Aminophenylboronic acid | 3-(2-Methoxypyrimidin-4-yl)aniline | 70-85 |
| 8 | 4-(Trifluoromethyl)phenylboronic acid | 2-Methoxy-4-(4-(trifluoromethyl)phenyl)pyrimidine | 75-88 |
| 9 | 2-Thiopheneboronic acid | 2-Methoxy-4-(thiophen-2-yl)pyrimidine | 78-90 |
| 10 | 3-Pyridinylboronic acid | 2-Methoxy-4-(pyridin-3-yl)pyrimidine | 65-80 |
Experimental Protocols
Materials and Equipment:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Microwave reactor vials (10 mL) with crimp caps
-
Magnetic stir bars
-
Microwave synthesizer
-
Standard laboratory glassware for workup and purification
-
Argon or nitrogen gas for inert atmosphere
General Procedure for Microwave-Assisted Suzuki Coupling:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add the aryl or heteroaryl boronic acid (1.2 mmol, 1.2 equiv).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 0.03 equiv).
-
Add 4 mL of 1,4-dioxane and 2 mL of deionized water.
-
Seal the vial with a crimp cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15-30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-aryl-2-methoxypyrimidine.
Visualizations
Caption: Experimental workflow for the microwave-assisted Suzuki reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Troubleshooting & Optimization
Low yield in Suzuki coupling of 4-Iodo-2-methoxypyrimidine
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions, specifically focusing on the low yield often observed with substrates like 4-iodo-2-methoxypyrimidine.
Troubleshooting Guide: Low Yield in Suzuki Coupling of this compound
This guide addresses common issues and provides systematic steps to optimize your reaction for improved yields.
Q1: My Suzuki coupling reaction with this compound is giving a very low yield. What are the most likely causes?
Low yields in the Suzuki coupling of this compound can stem from several factors. The electron-deficient nature of the pyrimidine ring can affect the catalytic cycle, and the nitrogen atoms can coordinate with the palladium catalyst, potentially inhibiting its activity.[1] Key areas to investigate include the choice of catalyst and ligand, the base and solvent system, potential side reactions, and the overall reaction conditions.
Q2: How do I select the optimal palladium catalyst and ligand for this reaction?
The choice of catalyst and ligand is critical. While standard catalysts like Pd(PPh₃)₄ can be effective, more electron-rich and sterically hindered ligands often provide superior results for heteroaromatic substrates.
-
Recommendation: If you are using a standard catalyst like Pd(PPh₃)₄ and observing low yields, consider switching to a catalyst system with more specialized ligands. Buchwald ligands, such as SPhos, or N-heterocyclic carbene (NHC) ligands can significantly improve catalytic activity for electron-deficient substrates.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Suzuki coupling of this compound and how can I minimize them?
The most prevalent side reactions are protodeboronation of the boronic acid and homocoupling of the starting materials.
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It can be minimized by using a less aqueous solvent system, a milder base, or by using boronic esters (e.g., pinacol esters) which are more stable.[5]
-
Homocoupling: This can occur with both the iodo-pyrimidine and the boronic acid. It is often promoted by the presence of oxygen.[5] Thoroughly degassing your solvents and maintaining a strict inert atmosphere (Argon or Nitrogen) throughout the reaction is crucial to prevent this.[6]
Q2: Can the choice of base significantly impact the yield? Which bases are recommended?
Yes, the base plays a crucial role in the transmetalation step. The optimal base can vary depending on the specific substrates and solvent system.
-
Recommended Bases: For pyrimidine substrates, common choices include K₃PO₄, Cs₂CO₃, and K₂CO₃.[1] K₃PO₄ is often a good starting point, especially in anhydrous solvent systems, though a small amount of water can sometimes be beneficial.
Q3: What is the best solvent system for the Suzuki coupling of this compound?
Aprotic polar solvents, often in combination with water, are typically used.
-
Recommended Solvents: 1,4-Dioxane/water, THF/water, and DMF/water are common solvent mixtures.[7][8] The choice of solvent can influence the solubility of the reagents and the activity of the catalyst. It is often necessary to screen a few different solvent systems to find the optimal one for your specific reaction.
Q4: How critical are temperature and reaction time?
Temperature and reaction time are key parameters to optimize.
-
Temperature: Reactions are typically run at elevated temperatures, often between 80-100 °C.[7][8] However, excessively high temperatures can lead to catalyst decomposition and increased side reactions.
-
Reaction Time: Monitoring the reaction progress by TLC or LC-MS is essential. Driving the reaction for too long after completion can lead to product degradation.
Q5: Is microwave irradiation a viable option to improve yields?
Yes, microwave-assisted Suzuki coupling can be very effective, often leading to shorter reaction times and improved yields.[7] It is a valuable tool for rapid reaction optimization.
Data Presentation
Table 1: Effect of Catalyst and Ligand on Suzuki Coupling Yields of Halogenated Pyrimidines
| Catalyst (mol%) | Ligand (mol%) | Substrate | Coupling Partner | Solvent | Base | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | 1,4-Dioxane | K₃PO₄ | 70-80 | 15-80 | [1] |
| Pd(OAc)₂ (3-6) | SPhos (6-18) | 2-bromopyridine | Arylboronic pinacol ester | Toluene/H₂O | Na₃PO₄ | 100 | 3-15 | [8] |
| Pd(dppf)Cl₂ | - | Dichloropyrimidine | Phenylboronic acid | Ethanol | Na₂CO₃ | 55 | ~50 | [9] |
| Pd(PEPPSI)(IPr) | - | 2,4-dichloropyridine | Arylboronic acid | Dioxane | K₃PO₄ | 100 | High C4 selectivity | [3] |
Table 2: Influence of Solvent and Base on Suzuki Coupling of Dichloropyrimidines
| Solvent | Base | Catalyst | Yield (%) | Reference |
| 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | Pd(PPh₃)₄ | 80 | [7] |
| THF | K₂CO₃ | Pd(PPh₃)₄ | 65 | [7] |
| DMF | K₂CO₃ | Pd(PPh₃)₄ | 58 | [7] |
| Isopropanol | K₂CO₃ | Pd(PPh₃)₄ | 49 | [7] |
| Toluene | K₃PO₄ | Pd(PPh₃)₄ | 40 | [1] |
| Toluene | Cs₂CO₃ | Pd(PPh₃)₄ | 70-80 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Screening Catalysts and Ligands
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Add the desired solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M).
-
In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction to the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
-
In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Add a 2:1 mixture of 1,4-dioxane and water (0.2 M).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 100 °C for 15-20 minutes.[7]
-
After cooling, work up the reaction as described in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Iodo-2-methoxypyrimidine Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-iodo-2-methoxypyrimidine.
Purification Workflow
The purification of this compound from a crude reaction mixture typically involves an initial work-up followed by one or more purification techniques, most commonly column chromatography or recrystallization. The purity of the final product is then assessed using analytical methods such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Caption: General workflow for the purification of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound.
FAQs: Column Chromatography
Question: My TLC of the crude reaction mixture shows multiple spots. Which purification method should I choose?
Answer: For complex mixtures with multiple components, column chromatography is the recommended purification method as it allows for the separation of compounds with different polarities.
Question: What is a good starting solvent system for the column chromatography of this compound?
Answer: A common starting point for the elution of moderately polar compounds like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. The optimal ratio should be determined by TLC analysis.
Question: My compound is streaking on the TLC plate. What could be the cause and how can I fix it?
Answer: Streaking on a TLC plate can be caused by several factors:
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Overloading the sample: Try spotting a more dilute solution of your crude product on the TLC plate.
-
Acidic silica gel: Iodinated pyrimidines can be sensitive to acidic conditions. You can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a non-polar amine, such as triethylamine (0.1-1%).
-
Inappropriate solvent system: The chosen eluent may be too polar. Try increasing the proportion of the non-polar solvent in your mobile phase.
Question: I am not getting good separation between my product and an impurity. What can I do?
Answer: To improve separation, you can:
-
Optimize the solvent system: A less polar solvent system will generally lead to better separation for less polar compounds, while a more polar system is better for more polar compounds. Experiment with different solvent ratios.
-
Use a longer column: A longer column provides more surface area for the separation to occur.
-
Use a finer mesh silica gel: Smaller particle size can improve resolution.
FAQs: Recrystallization
Question: My crude product is a solid. Can I use recrystallization?
Answer: Yes, if your crude product is a solid, recrystallization can be an effective purification method, especially for removing small amounts of impurities.
Question: How do I choose a suitable solvent for recrystallization?
Answer: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen several solvents or solvent mixtures to find the optimal one.
Table 1: Common Solvents for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Suitable for polar compounds. |
| Ethanol | High | 78 | A versatile solvent for many organic compounds. |
| Methanol | High | 65 | Similar to ethanol but with a lower boiling point. |
| Acetone | Medium | 56 | A good solvent for a wide range of compounds. |
| Ethyl Acetate | Medium | 77 | Often used in combination with hexanes. |
| Dichloromethane | Medium | 40 | Low boiling point, can be difficult to handle. |
| Toluene | Low | 111 | Good for less polar compounds. |
| Hexanes | Low | ~69 | A non-polar solvent, often used as an anti-solvent. |
Question: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. To prevent this:
-
Use a larger volume of solvent: This will keep the compound dissolved until a lower temperature is reached.
-
Cool the solution more slowly: Allow the flask to cool to room temperature before placing it in an ice bath.
-
Try a different solvent or solvent mixture.
Question: I have very low recovery after recrystallization. What went wrong?
Answer: Low recovery can be due to:
-
Using too much solvent: This will keep more of your product dissolved even at low temperatures.
-
The chosen solvent is too good at dissolving the compound at low temperatures.
-
Premature crystallization: If the solution cools too quickly, impurities can be trapped in the crystals.
FAQs: Impurity Identification and Removal
Question: What are the likely impurities in my this compound reaction?
Answer: Potential impurities depend on the synthetic route but can include:
-
Unreacted 2-methoxypyrimidine: The starting material for the iodination reaction.
-
Di-iodinated pyrimidine: If the reaction conditions are too harsh, a second iodine atom may be added to the pyrimidine ring.
-
Positional isomers: Depending on the directing effects of the methoxy group, small amounts of other iodo-isomers might be formed.
-
Byproducts from the iodinating reagent: For example, if N-iodosuccinimide (NIS) is used, succinimide will be a byproduct. If iodine and an oxidant like silver nitrate are used, silver iodide (AgI) is a common byproduct.[1][2]
-
Hydrolysis product: The methoxy group could potentially be hydrolyzed to a hydroxyl group under certain conditions.
Question: How can I remove unreacted starting material?
Answer: Unreacted 2-methoxypyrimidine is generally more polar than the iodinated product. It can typically be separated by column chromatography.
Question: How do I remove byproducts like succinimide or silver iodide?
Answer:
-
Succinimide: Being polar, it can often be removed by an aqueous work-up or by column chromatography.
-
Silver Iodide (AgI): This is an insoluble solid and can be removed by filtration of the reaction mixture before the work-up.[2]
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude reaction mixture in various solvent mixtures (e.g., different ratios of hexanes:ethyl acetate). The ideal system will give your product an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the solid to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Purity Assessment
Table 2: Analytical Techniques for Purity Assessment
| Technique | Information Provided |
| Thin Layer Chromatography (TLC) | Quick assessment of the number of components in a mixture and comparison with a standard. |
| ¹H NMR Spectroscopy | Provides structural information and can be used for quantitative purity analysis (qNMR) by integrating the signals of the compound against a known internal standard.[3] |
| ¹³C NMR Spectroscopy | Confirms the carbon framework of the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming its identity. |
| Melting Point | A sharp melting point close to the literature value is an indicator of high purity. |
Logical Diagram for Troubleshooting Purification Issues
Caption: Decision tree for troubleshooting common purification problems.
References
Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Iodo-2-methoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions involving 4-iodo-2-methoxypyrimidine.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound.
General Issues
Q1: My cross-coupling reaction is not proceeding, or the yield is very low. What are the first things I should check?
A1: Low or no conversion in a cross-coupling reaction can stem from several factors. A systematic check is recommended:
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen.
-
Reagent Quality:
-
Solvent: Use anhydrous solvents. The presence of water can affect the catalyst and certain bases.
-
Base: Ensure the base is dry and of high purity. Some bases can be hygroscopic.
-
Catalyst/Ligand: Palladium catalysts and phosphine ligands can degrade over time. Use fresh or properly stored reagents.
-
-
Reaction Temperature: The reaction may require higher temperatures to proceed efficiently. A temperature screening experiment is advisable.
-
Stirring: Ensure vigorous stirring, especially for heterogeneous mixtures, to facilitate proper mixing of reagents.
Q2: I am observing the formation of multiple side products. What could be the cause?
A2: Side product formation is a common challenge. The nature of the side products can give clues to the problem:
-
Homocoupling of Boronic Acid (Suzuki): This suggests that the oxidative addition of the aryl iodide to the palladium catalyst is slow or that the transmetalation step is inefficient. Consider screening different ligands or ensuring your base is effective.
-
Protodeboronation (Suzuki): The boronic acid is being replaced by a proton from the solvent or trace water. Using a less nucleophilic base or strictly anhydrous conditions can mitigate this.
-
Homocoupling of the Alkyne (Sonogashira): This is often promoted by the presence of oxygen. Ensure thorough degassing of your reaction mixture.
-
Hydrodehalogenation (General): The iodo group is replaced by a hydrogen atom. This can be caused by certain impurities or side reactions of the catalyst.
Suzuki-Miyaura Coupling
Q3: What is the best base and solvent combination for the Suzuki-Miyaura coupling of this compound?
A3: The optimal base and solvent are highly dependent on the specific boronic acid being used. However, for structurally similar halopyrimidines, certain trends have been observed. A study on the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids provides valuable insights.[1]
Based on this and general knowledge of Suzuki couplings, a good starting point for optimization would be:
-
Bases: Inorganic bases are commonly used. K₃PO₄ and Cs₂CO₃ often provide good results. Na₂CO₃ is another viable option.
-
Solvents: A mixture of an organic solvent and water is typically employed. Common choices include 1,4-dioxane/water, toluene/water, or DMF/water.
Data on a Structurally Related Compound
The following table summarizes the effect of different bases and solvents on the yield of the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with 4-methoxyphenylboronic acid. While not a direct optimization for this compound, it serves as a useful guide.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene | 70-80 | 40 | [1] |
| Pd(PPh₃)₄ | K₃PO₄ | Acetonitrile | 70-80 | 36 | [1] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | [1] |
| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 70-80 | 70 | [1] |
| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane | 70-80 | 80 | [1] |
Sonogashira Coupling
Q4: My Sonogashira coupling is sluggish. How can I improve the reaction rate?
A4: For Sonogashira couplings, the choice of base and the presence of a copper(I) co-catalyst are crucial.
-
Base: An amine base is typically required. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. These bases also often serve as the solvent or co-solvent.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst and significantly accelerates the reaction.
-
Solvent: Aprotic polar solvents like DMF or ethereal solvents like THF are often used in conjunction with the amine base.
If the reaction is still slow, consider increasing the temperature or screening different palladium catalysts and phosphine ligands.
Buchwald-Hartwig Amination
Q5: I am struggling with the Buchwald-Hartwig amination of this compound with a primary amine. What conditions should I try?
A5: The Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. For primary amines, bulky, electron-rich phosphine ligands are generally preferred.
-
Ligands: Buchwald's biarylphosphine ligands such as XPhos, SPhos, or RuPhos are excellent starting points.
-
Bases: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures or longer reaction times.[2]
-
Solvents: Anhydrous ethereal solvents like 1,4-dioxane or toluene are commonly employed.
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound.
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and ligand (if required).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Sonogashira Coupling Protocol
This protocol provides a general procedure for the Sonogashira coupling of this compound.
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 3.0 equiv.).
-
Add the terminal alkyne (1.1 equiv.) dropwise.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
General Buchwald-Hartwig Amination Protocol
This protocol is a general starting point for the Buchwald-Hartwig amination of this compound.
-
To a dry Schlenk flask, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 0.02 equiv.), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a solution of this compound (1.0 equiv.) in the anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Add the amine (1.2 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for optimizing cross-coupling reactions.
Caption: Decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Palladium-Catalyzed Reactions of 4-Iodo-2-methoxypyrimidine
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding catalyst deactivation in palladium-catalyzed cross-coupling reactions involving 4-iodo-2-methoxypyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Common Observations & Immediate Troubleshooting
Q1: My reaction mixture turned black shortly after heating, and the reaction has stalled. What is happening?
A: The formation of a black precipitate is a classic sign of catalyst deactivation via the formation of "palladium black".[1][2] This occurs when the active Pd(0) catalyst, which should be soluble and supported by ligands, agglomerates into inactive metallic palladium nanoparticles.[1][3] This is often triggered by ligand degradation or an insufficient ligand-to-palladium ratio, leaving the palladium atoms unprotected.[1][4]
Q2: I have low or no yield of my desired product, but my starting material (this compound) is consumed. What are the likely side reactions?
A: Besides catalyst deactivation, two common side reactions can consume your starting material:
-
Protodehalogenation: The iodo-substituent is replaced by a hydrogen atom, yielding 2-methoxypyrimidine. This can occur in the presence of a hydrogen source (e.g., solvent, water, or base) and an unstable catalyst.[2]
-
Homocoupling: Your coupling partner (e.g., a boronic acid in a Suzuki reaction) couples with itself. This is often promoted by the presence of oxygen or if using a Pd(II) source that is not efficiently reduced to Pd(0).[5]
Q3: The reaction works, but the yield is inconsistent between batches. What should I check first?
A: Inconsistent results often point to variations in reagent quality or reaction setup.[6]
-
Reagent Purity: Ensure starting materials, especially the coupling partner and base, are pure and dry. Solid reagents can be recrystallized, and liquids can be distilled.[6]
-
Solvent Quality: Use anhydrous, degassed solvents. The presence of oxygen can oxidize phosphine ligands and deactivate the Pd(0) catalyst.[1]
-
Inert Atmosphere: Ensure your reaction vessel is properly purged of air using an inert gas like argon or nitrogen. Poor degassing is a very common reason for failure.[2]
Category 2: Optimizing Reaction Components
Q4: How does the pyrimidine core of my substrate affect the reaction?
A: The nitrogen atoms in the 2-methoxypyrimidine ring can act as ligands and coordinate to the palladium center. This chelation effect can sometimes inhibit the catalytic cycle by creating an overly stable complex that is reluctant to undergo subsequent steps like reductive elimination.[7] Using ligands with strong binding affinity and specific bite angles (e.g., bidentate phosphines) can help mitigate this issue.[4]
Q5: What is the best palladium source to use for these reactions? Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst?
A: While simple Pd(II) salts like Pd(OAc)₂ are cost-effective, they require an in situ reduction to the active Pd(0) state, which can be inefficient and lead to side reactions.[4][5] Modern pre-catalysts, such as the Buchwald G3 palladacycles, are often more reliable because they generate the active LPd(0) species cleanly and efficiently upon addition of a base.[6] This leads to more robust and reproducible reactions, especially with complex substrates.[6]
Q6: How do I select the right ligand for my reaction?
A: Ligand selection is critical for catalyst stability and reactivity. For electron-rich heterocyclic substrates like this compound, bulky, electron-rich phosphine ligands are generally a good starting point.
-
Monodentate Ligands (e.g., SPhos, RuPhos, tBu₃P): These are highly effective but can be prone to decomposition, leading to palladium black formation if not used under optimal conditions.[1]
-
Bidentate Ligands (e.g., DPPF, Xantphos): These ligands chelate the palladium center, often providing greater stability and preventing palladium agglomeration. The "bite angle" of the ligand can significantly influence reactivity.[4]
Q7: Which base and solvent combination is recommended?
A: The choice of base and solvent is interdependent and crucial for success.
-
Bases: A moderately strong inorganic base is typically used. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The base is not only required for the catalytic cycle (e.g., in the transmetalation step of a Suzuki reaction) but can also influence catalyst stability.[5] An excessive amount of base can sometimes accelerate ligand loss.[4]
-
Solvents: Polar aprotic solvents are generally preferred as they can help dissolve the various components of the reaction.[8] Common choices include 1,4-Dioxane, Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF).[8][9] The solvent can also influence the catalyst structure and reactivity.[9][10]
Troubleshooting Summary Table
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Reaction turns black | Palladium agglomeration (Pd black).[1][2] | Increase ligand:Pd ratio; Use a more stable bidentate ligand (e.g., Xantphos); Use a pre-catalyst; Ensure rigorous degassing.[1][4][6] |
| Low or No Yield | Inactive catalyst; Impure reagents; Presence of oxygen/water.[1][6] | Use a reliable pre-catalyst; Recrystallize/distill starting materials; Thoroughly degas solvents and reaction vessel.[1][6] |
| Protodehalogenation | Unstable catalyst; Presence of a hydrogen source. | Optimize ligand and base; Use anhydrous solvents.[2] |
| Homocoupling of Partner | Inefficient reduction of Pd(II) to Pd(0); Presence of oxygen.[5] | Use a Pd(0) source or a pre-catalyst; Ensure rigorous degassing.[5][6] |
| Inconsistent Results | Variable reagent quality; Inconsistent inert atmosphere technique. | Standardize reagent purification and drying; Use a glovebox for setup; Ensure consistent degassing procedure.[6] |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional ligand.
-
Inert Atmosphere: Seal the vial with a PTFE-lined cap, then evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times.
-
Solvent Addition: Through the septum, add degassed solvent (e.g., 1,4-dioxane/water 4:1) to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction: Place the vial in a preheated oil bath or heating block (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
-
Preparation: To an oven-dried reaction vial with a magnetic stir bar, add this compound (1.0 equiv).
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with argon or nitrogen (3-5 cycles).
-
Reagent Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), a ligand if needed, a base (e.g., triethylamine or diisopropylamine, 2.0-4.0 equiv), and degassed solvent (e.g., THF or DMF).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the mixture at the desired temperature (can range from room temperature to 80 °C) until completion is confirmed by TLC or LC-MS.[11][12]
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visual Guides: Workflows and Mechanisms
Caption: A flowchart for troubleshooting common issues in palladium-catalyzed reactions.
Caption: Common deactivation pathways for a Pd(0) catalyst in cross-coupling reactions.
Caption: A simplified diagram of the Suzuki-Miyaura palladium catalytic cycle.
References
- 1. reddit.com [reddit.com]
- 2. chemicalforums.com [chemicalforums.com]
- 3. researchgate.net [researchgate.net]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. fiveable.me [fiveable.me]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
Removal of palladium catalyst from 4-Iodo-2-methoxypyrimidine reaction mixture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from reaction mixtures involving 4-Iodo-2-methoxypyrimidine and similar heterocyclic compounds.
Troubleshooting Guide
Issue: High Levels of Residual Palladium Detected After Initial Work-up
High levels of residual palladium are a common issue, particularly in cross-coupling reactions like Suzuki-Miyaura, which are frequently used to functionalize pyrimidine rings. The nitrogen atoms in the pyrimidine ring can coordinate with palladium, making its removal more challenging.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Incomplete Precipitation of Palladium | During aqueous work-up, ensure the pH is adjusted appropriately to facilitate the precipitation of palladium species. | Increased removal of palladium salts into the aqueous phase. |
| Formation of Soluble Palladium Complexes | The product, ligands, or byproducts may form soluble complexes with palladium. | Proceed with a dedicated palladium scavenging step. |
| Ineffective Filtration | Finely dispersed palladium particles may pass through standard filter paper. | Use a pad of Celite® over the filter paper to trap fine particles. |
Issue: Discoloration of the Final Product (Gray, Black, or Pink Tinge)
Discoloration often indicates the presence of colloidal palladium(0) or other palladium species.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Colloidal Palladium(0) | Treat the solution with activated carbon. Be aware that this may lead to some product loss.[1] | Removal of color and reduction of palladium levels. |
| Residual Palladium Complexes | Employ a targeted palladium scavenger such as a silica-based thiol or thiourea scavenger. | Formation of a stable complex with the scavenger, which can then be filtered off, leading to a colorless product and low palladium levels. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for removing palladium from a reaction mixture containing a substituted pyrimidine?
A1: The most effective methods typically involve the use of palladium scavengers. Silica-based scavengers with thiol (SH) or thiourea (TU) functional groups, such as SiliaMetS® Thiol, have shown high efficacy in removing palladium from reactions involving nitrogen-containing heterocycles.[2][3] Activated carbon is another effective, albeit less selective, option that can also remove color from the product.[1]
Q2: How can I choose the right palladium scavenger for my reaction?
A2: The choice of scavenger depends on the nature of the palladium species (Pd(0) vs. Pd(II)), the solvent system, and the stability of your product. Thiol-based scavengers are particularly effective for Pd(II), while thiourea-based scavengers are versatile for various palladium forms.[3] It is often recommended to screen a small panel of scavengers to identify the most efficient one for your specific system.
Q3: Can simple filtration or chromatography remove palladium effectively?
A3: While filtration through Celite® can remove heterogeneous palladium, it is often insufficient for removing homogeneous or finely dispersed palladium.[1] Column chromatography can reduce palladium levels, but often not to the stringent limits required for active pharmaceutical ingredients (APIs) (<10 ppm).[4] A dedicated scavenging step after chromatography is often necessary to achieve these low levels.[4]
Q4: How can I quantify the amount of residual palladium in my sample?
A4: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[4] This technique offers the high sensitivity required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level.
Q5: Are there any known issues with palladium removal specific to pyrimidine-containing compounds?
A5: Yes, the lone pair of electrons on the nitrogen atoms of the pyrimidine ring can coordinate to palladium, forming stable complexes that can be more difficult to remove. This interaction may require more stringent scavenging conditions (e.g., longer reaction times, higher temperatures, or a higher equivalence of scavenger) compared to non-heterocyclic compounds.
Data on Palladium Scavenger Efficiency
The following table summarizes the efficiency of different palladium removal methods from various reaction mixtures, providing a comparative overview.
| Scavenging Method | Initial Pd (ppm) | Final Pd (ppm) | Product Yield (%) | Reaction/Substrate | Reference |
| SiliaMetS® Thiol | 1300 | 2 | 90 | Buchwald-Hartwig amination product | [2] |
| SiliaMetS® Thiol & Thiourea mixture | 2400 | ≤ 16 | Not Reported | Suzuki cross-coupling product | [3] |
| Activated Carbon (Darco KB-B) | 300 | < 1 | 97 | Product from two sequential Pd-catalyzed reactions | [1] |
| Polymer-bound Ethylenediamine | 2000-3000 | 100-300 | Not Reported | Suzuki-Miyaura coupling product | |
| SiliaMetS® Thiol | 600 | 15 | Not Reported | α-arylation product | [1] |
Experimental Protocols
Protocol 1: Palladium Removal using SiliaMetS® Thiol (Bulk Treatment)
This protocol is a general guideline for the removal of palladium from a solution containing the crude product of a this compound reaction.
1. Materials:
- Crude reaction mixture containing the 4-aryl-2-methoxypyrimidine product and residual palladium.
- SiliaMetS® Thiol.
- Suitable solvent (e.g., Toluene, THF, Ethyl Acetate).
- Inert gas (Nitrogen or Argon).
- Filtration apparatus (e.g., Büchner funnel, filter paper).
2. Procedure:
- After the reaction is complete, perform a standard aqueous work-up.
- Dissolve the crude product in a suitable organic solvent.
- Add SiliaMetS® Thiol (typically 3-5 equivalents relative to the initial amount of palladium catalyst).
- Stir the mixture under an inert atmosphere at room temperature or elevated temperature (e.g., 40-60 °C) for 2-16 hours. The optimal time and temperature should be determined empirically.
- Monitor the removal of palladium by taking small aliquots of the solution, filtering, and analyzing by TLC (for product stability) and ICP-MS (for palladium content).
- Once the palladium level is acceptable, filter the mixture to remove the scavenger.
- Wash the collected scavenger with a fresh portion of the solvent.
- Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Palladium Removal using Activated Carbon
This protocol provides a general method for palladium removal using activated carbon. Note that this method may result in some loss of product due to adsorption.[1]
1. Materials:
- Crude reaction mixture.
- Activated Carbon (e.g., Darco® KB-B).
- Suitable solvent.
- Inert gas.
- Filtration apparatus with a pad of Celite®.
2. Procedure:
- Following the reaction, perform an initial filtration to remove any bulk palladium catalyst.
- Dissolve the crude product in a suitable solvent.
- Add activated carbon (typically 5-10 wt% relative to the crude product).
- Stir the suspension at room temperature or a slightly elevated temperature for 2-18 hours.
- Monitor the reaction for both palladium removal and product concentration.
- Once complete, filter the mixture through a pad of Celite® to remove the activated carbon.
- Wash the Celite® pad with fresh solvent to recover as much of the product as possible.
- Combine the filtrates and concentrate to yield the product with reduced palladium content.
Protocol 3: Sample Preparation for ICP-MS Analysis of Residual Palladium
This protocol outlines a general procedure for preparing a sample for palladium quantification by ICP-MS.
1. Materials:
- Purified product sample.
- High-purity nitric acid (HNO₃).
- High-purity hydrochloric acid (HCl).
- Deionized water (18 MΩ·cm).
- Volumetric flasks.
- Microwave digestion system (optional but recommended).
2. Procedure:
- Accurately weigh a small amount of the sample (e.g., 10-50 mg) into a clean digestion vessel.
- Add a mixture of high-purity nitric acid and hydrochloric acid (aqua regia) to the vessel. A common ratio is 3:1 HCl to HNO₃.
- If using a microwave digestion system, follow the manufacturer's protocol for digestion of organic materials. This typically involves a programmed heating cycle.
- If a microwave is not available, the sample can be carefully heated on a hot plate in a fume hood until the organic matrix is digested.
- After digestion, allow the sample to cool to room temperature.
- Quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water.
- The sample is now ready for analysis by ICP-MS. Ensure that appropriate calibration standards are prepared in a similar acid matrix.
Diagrams
References
Improving the stability of 4-Iodo-2-methoxypyrimidine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 4-iodo-2-methoxypyrimidine under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound, like many iodo-substituted heteroaromatics, can be susceptible to degradation under common synthetic conditions. The primary stability concerns include:
-
Deiodination: Loss of the iodine atom to form 2-methoxypyrimidine is a common decomposition pathway, particularly under reductive conditions or in the presence of certain catalysts and bases.
-
Hydrolysis: The 2-methoxy group can be susceptible to hydrolysis, especially in the presence of strong acids or bases, leading to the formation of 4-iodo-2-pyrimidinone.
-
Thermal Instability: While specific data is limited, alkoxypyrimidines can undergo thermal rearrangement. Elevated temperatures in reactions could potentially lead to undesired isomers or decomposition.
-
Photosensitivity: Iodinated aromatic compounds can be light-sensitive, leading to gradual decomposition upon prolonged exposure to light.
Q2: How should this compound be properly stored?
A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark environment. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
Q3: What are the initial signs of decomposition of this compound in a reaction mixture?
A3: Visual cues for decomposition can include a change in color of the reaction mixture, such as darkening or the formation of a precipitate (e.g., palladium black in cross-coupling reactions). Analytical monitoring by techniques like TLC, LC-MS, or GC-MS is the most reliable way to detect the formation of byproducts such as 2-methoxypyrimidine.
Troubleshooting Guides
Issue 1: Low Yields and Deiodination in Suzuki-Miyaura Coupling Reactions
Low yields in Suzuki-Miyaura coupling reactions involving this compound are often attributed to the premature deiodination of the starting material.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Palladium Catalyst Deactivation | Use a fresh, high-quality palladium catalyst. Consider using more robust pre-catalysts or ligands that stabilize the active Pd(0) species. Buchwald and other bulky, electron-rich phosphine ligands can be effective. |
| Inappropriate Base | The choice of base is critical. Strong bases can promote deiodination. Consider using milder bases such as K₃PO₄, Cs₂CO₃, or organic bases like Et₃N. When using K₃PO₄ in anhydrous conditions, the addition of a few equivalents of water may be beneficial. |
| High Reaction Temperature | Elevated temperatures can accelerate decomposition. Attempt the reaction at a lower temperature for a longer duration. |
| Oxygen in Reaction Mixture | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
This protocol is a general guideline and may require optimization for specific substrates.
-
To a dry Schlenk flask, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) in a small amount of the degassed solvent.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Catalyst Decomposition and Low Conversion in Sonogashira Coupling Reactions
Sonogashira couplings with iodo-heteroarenes can be problematic, often leading to the formation of palladium black and incomplete reactions.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Instability | Similar to Suzuki couplings, catalyst stability is key. The use of copper(I) co-catalysts should be carefully considered, as they can sometimes promote side reactions. Copper-free Sonogashira conditions may offer better stability. |
| Solvent Choice | Solvents like THF have been anecdotally reported to promote the formation of palladium black in some Sonogashira reactions. Consider alternative solvents such as DMF, acetonitrile, or even neat triethylamine. |
| Base Selection | An appropriate amine base is crucial. Triethylamine is common, but other bases like diisopropylethylamine (DIPEA) or DBU can be screened. Ensure the base is dry and of high purity. |
| Degassing | Rigorous degassing of all reagents and solvents is essential to prevent oxidative degradation of the catalyst and substrate. |
-
In a dry Schlenk flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen degassed solvent (e.g., DMF).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the amine base (e.g., Et₃N, 3.0 eq).
-
Degas the mixture with a stream of argon for 10-15 minutes.
-
Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing Instability and Mitigation Strategies
The following diagrams illustrate potential decomposition pathways and a workflow for optimizing reaction conditions to improve the stability of this compound.
Caption: Potential decomposition pathways for this compound.
Caption: A logical workflow for optimizing reaction stability.
How to prevent homocoupling in 4-Iodo-2-methoxypyrimidine reactions
Technical Support Center: 4-Iodo-2-methoxypyrimidine Reactions
Welcome to the technical support center for troubleshooting cross-coupling reactions involving this compound. This guide provides answers to frequently asked questions and solutions to common issues, with a focus on preventing undesired homocoupling byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of a dimeric byproduct, 2,2'-dimethoxy-4,4'-bipyrimidine, in my Suzuki-Miyaura coupling reaction. What is happening and how can I prevent it?
A: You are observing the homocoupling of your starting material, this compound. This is a common side reaction in palladium-catalyzed cross-couplings. It occurs when two molecules of the aryl iodide couple with each other instead of with the desired boronic acid partner. Another possibility is the homocoupling of the boronic acid reagent, which is particularly promoted by the presence of oxygen.[1][2]
Troubleshooting Steps:
-
Ensure Rigorously Anaerobic Conditions: Oxygen is a known promoter of boronic acid homocoupling.[2] The first and most critical step is to remove all traces of oxygen from your reaction.
-
Thoroughly degas your solvent(s) by sparging with an inert gas (Nitrogen or Argon) for at least 30-60 minutes or by using several freeze-pump-thaw cycles.
-
Maintain a positive pressure of inert gas throughout the entire experiment, from setup to workup. A nitrogen subsurface sparge of the reaction mixture before adding the catalyst can be particularly effective.[3]
-
-
Optimize Your Ligand: The choice of phosphine ligand is crucial. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often accelerate the desired reductive elimination step, outcompeting the homocoupling pathway.[4][5]
-
Re-evaluate Your Base: The strength and type of base can influence the reaction outcome. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective and can be milder than strong organic bases.
-
Control Reagent Addition: A slow addition of the boronic acid or boronate ester reagent via syringe pump can keep its instantaneous concentration low, thereby suppressing its tendency to homocouple.[3]
-
Introduce a Mild Reducing Agent: Adding a mild reductant, such as potassium formate (HCO₂K), can help maintain the palladium catalyst in its active Pd(0) oxidation state, preventing side reactions mediated by Pd(II) species.[3]
Q2: My Sonogashira reaction is yielding a symmetric diyne (Glaser coupling product) instead of my target 4-alkynyl-2-methoxypyrimidine. What causes this?
A: The formation of a symmetric diyne is a classic side reaction in Sonogashira couplings, known as Glaser coupling. This is an oxidative homocoupling of the terminal alkyne, which is often promoted by the copper(I) co-catalyst in the presence of oxygen.
Troubleshooting Steps:
-
Switch to Copper-Free Conditions: The most direct way to prevent Glaser coupling is to eliminate the copper co-catalyst. Many modern Sonogashira protocols are "copper-free" and rely on a palladium catalyst and an appropriate amine base (e.g., pyrrolidine, triethylamine) to facilitate the catalytic cycle.[6][7][8]
-
Strictly Exclude Oxygen: As with Suzuki reactions, ensuring your reaction is completely free of oxygen is vital. Degas all solvents and reagents and maintain a robust inert atmosphere.
-
Choose the Right Amine Base: The amine base is critical in copper-free protocols. It not only acts as a base but can also help in the deprotonation of the alkyne. The choice of amine can significantly impact the reaction rate and selectivity.
Q3: In my Buchwald-Hartwig amination, I'm getting low yields and observing the formation of 2,2'-dimethoxy-4,4'-bipyrimidine. How can I improve my reaction?
A: Homocoupling of the aryl iodide can also compete with the desired C-N bond formation in Buchwald-Hartwig reactions. This suggests that the catalytic cycle is being disrupted or that the rate of C-N reductive elimination is slow compared to side reactions.
Troubleshooting Steps:
-
Ligand Selection is Key: The Buchwald-Hartwig amination is highly dependent on the ligand. Use bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) or ferrocenyl-based ligands (e.g., dppf).[9] These ligands are designed to promote the difficult C-N reductive elimination step.
-
Base Compatibility: Use a non-nucleophilic, sterically hindered base like sodium or lithium tert-butoxide (NaOtBu, KOtBu) or LHMDS. Ensure the base is compatible with the functional groups on your amine coupling partner.[10]
-
Solvent Choice: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard. The choice can affect catalyst solubility and activity.
-
Check Catalyst Purity and Pre-activation: Ensure your palladium precursor is of high quality. Using a pre-formed Pd(0) source or a reliable Pd(II) precatalyst that reduces cleanly in situ can improve results.[5]
Data Summary: Impact of Reaction Conditions
The following table summarizes the qualitative effects of key parameters on suppressing the homocoupling of this compound (Ar-I) or the coupling partner.
| Parameter | Condition to Minimize Homocoupling | Rationale |
| Atmosphere | Rigorous Inert (N₂ or Ar) | Prevents O₂-mediated homocoupling of boronic acids and alkynes.[2][3] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs | Promotes faster oxidative addition and reductive elimination for the desired product.[4] |
| Catalyst State | Add mild reducing agent (e.g., HCO₂K) | Keeps palladium in the active Pd(0) state, preventing Pd(II)-mediated side reactions.[3] |
| Reagent Addition | Slow addition of boronic acid/ester | Lowers instantaneous concentration, reducing the probability of dimerization.[3] |
| Sonogashira Co-Catalyst | Use copper-free conditions | Eliminates the primary promoter of alkyne (Glaser) homocoupling.[7] |
Illustrative Experimental Protocol: Suzuki Coupling
This protocol is a representative method designed to minimize homocoupling.
Reaction: Coupling of this compound with (4-fluorophenyl)boronic acid.
Materials:
-
This compound (1.0 eq)
-
(4-fluorophenyl)boronic acid (1.2 eq)
-
SPhos (2 mol%)
-
Palladium(II) Acetate (Pd(OAc)₂) (1 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 eq)
-
Anhydrous, degassed 1,4-Dioxane
-
Anhydrous, degassed Water
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound, (4-fluorophenyl)boronic acid, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry Argon three times.
-
Catalyst Preparation: In a separate glovebox or Schlenk tube, mix Pd(OAc)₂ and SPhos in a small amount of anhydrous, degassed dioxane to form the pre-catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water (e.g., 10:1 ratio) to the main reaction flask via cannula or syringe under a positive flow of Argon.
-
Catalyst Addition: Add the pre-catalyst solution to the reaction mixture under Argon.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting iodide is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visual Troubleshooting and Process Guides
The following diagrams illustrate the key concepts for preventing homocoupling.
Caption: Troubleshooting workflow for diagnosing and preventing homocoupling.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. studylib.net [studylib.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting failed Buchwald-Hartwig amination with 4-Iodo-2-methoxypyrimidine
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the Buchwald-Hartwig amination, specifically focusing on the coupling of 4-iodo-2-methoxypyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Buchwald-Hartwig reaction with this compound is not working (no product formation, starting material recovered). What are the most common causes?
A1: A complete failure of the reaction can often be attributed to one of the following critical factors:
-
Catalyst Inactivity: The Pd(0) active catalyst may not be forming or is being deactivated. If you are using a Pd(II) precatalyst (like Pd(OAc)₂), its reduction to Pd(0) might be failing. Ensure your reagents and solvent are sufficiently pure and deoxygenated, as oxygen can deactivate the catalyst. Consider using a pre-formed Pd(0) catalyst or a precatalyst that readily forms the active species.
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For electron-deficient heteroaryl halides like 4-iodopyrimidine, bulky, electron-rich phosphine ligands are generally required.[1][2] First-generation ligands may not be effective.
-
Incorrect Base Selection: The base plays a key role in the deprotonation of the amine-palladium complex.[3] If the base is not strong enough, this step can be a bottleneck. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often used, but the choice can be substrate-dependent.
-
Poor Solvent Quality: Solvents must be anhydrous and thoroughly deoxygenated. The presence of water or oxygen can interfere with the catalyst. Toluene and dioxane are common solvents for this reaction.[4]
Q2: I am observing a significant amount of a side product that appears to be 2-methoxypyrimidine (hydrodehalogenation). How can I minimize this?
A2: The formation of the hydrodehalogenated product is a known side reaction in Buchwald-Hartwig aminations.[1] This occurs when the aryl halide is reduced instead of coupling with the amine. Several factors can promote this pathway:
-
Reaction Temperature: High temperatures can sometimes favor the hydrodehalogenation pathway. If possible, try running the reaction at a lower temperature for a longer duration.[5][6]
-
Catalyst System: The choice of ligand and palladium source can influence the rate of reductive elimination versus side reactions. Using a well-defined precatalyst can sometimes lead to cleaner reactions.[6]
-
Base: The nature of the base can also play a role. Experimenting with different bases (e.g., switching from an alkoxide to a carbonate) might reduce the amount of this side product.
Q3: My reaction is giving a very low yield. What parameters can I screen to optimize the reaction?
A3: Low yield is a common issue that can often be resolved by systematically screening reaction parameters. Consider the following:
-
Ligand: This is often the most critical variable. For a heteroaryl iodide, ligands like XPhos or BrettPhos are good starting points.[2][7]
-
Base: The choice and amount of base are crucial. While strong bases like NaOtBu are common, weaker bases like K₃PO₄ or Cs₂CO₃ might be effective and can be more compatible with sensitive functional groups.[7]
-
Solvent: While toluene and dioxane are frequently used, other ethereal or aromatic solvents could be beneficial. Solvent choice can impact the solubility of reagents and intermediates.
-
Temperature: Typically, these reactions are heated, often between 80-110 °C. Optimization of the temperature can be critical.
-
Catalyst Loading: While typically low (1-2 mol%), increasing the catalyst loading might improve the yield for challenging substrates.[4]
Q4: Are there any known issues specific to using aryl iodides like this compound?
A4: Yes, while the C-I bond is generally reactive, aryl iodides can present unique challenges in Buchwald-Hartwig aminations. The iodide anion generated during the reaction can form unreactive palladium iodide dimer species, which can inhibit the catalytic cycle.[4] The use of bidentate phosphine ligands was an early strategy to mitigate this issue.[1] Using a solvent like dioxane, which can better solvate ionic intermediates, may also be beneficial compared to toluene.[1]
Data Summary: Ligand and Base Selection
Choosing the right ligand and base combination is critical for successfully coupling heteroaryl halides. The following table, based on a meta-analysis of thousands of Buchwald-Hartwig reactions, provides a data-driven starting point for your experiments.[7]
| Nucleophile (Amine) Type | Electrophile (Aryl Halide) | Top Recommended Ligand | Top Recommended Base | Median Yield (%)[7] |
| Primary Alkylamine | Heteroaryl Iodide | XPhos | K₃PO₄ | 88 |
| Secondary Alkylamine | Heteroaryl Iodide | RuPhos | NaOtBu | 85 |
| Primary Arylamine (Aniline) | Heteroaryl Iodide | XPhos | K₃PO₄ | 82 |
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for your specific amine.
Materials:
-
This compound
-
Amine of choice (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous, deoxygenated toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂, XPhos, and NaOtBu.
-
Add this compound to the Schlenk tube.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, deoxygenated toluene via syringe, followed by the amine.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the desired time (monitor by TLC or LC-MS, typically 4-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and quench with water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visual Guides
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow for Failed Amination
Caption: A stepwise guide for troubleshooting a failed reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. reddit.com [reddit.com]
- 7. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions Involving 4-Iodo-2-methoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodo-2-methoxypyrimidine. The information is designed to address specific issues encountered during the scale-up of common cross-coupling and substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?
A1: The most common palladium-catalyzed cross-coupling reactions involving this compound are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are widely used to form carbon-carbon and carbon-nitrogen bonds, respectively, and are crucial for the synthesis of a diverse range of complex organic molecules.
Q2: How does the electronic nature of the 2-methoxypyrimidine ring affect its reactivity in cross-coupling reactions?
A2: The pyrimidine ring is an electron-deficient heteroaromatic system. The two nitrogen atoms withdraw electron density from the ring, making the carbon atoms, particularly at the 4- and 6-positions, electrophilic. The methoxy group at the 2-position is an electron-donating group, which can partially mitigate the electron deficiency of the ring. This electronic nature makes this compound a suitable substrate for various cross-coupling reactions where the aryl halide undergoes oxidative addition to a low-valent palladium catalyst.
Q3: What are the key safety considerations when working with this compound and the associated reagents on a larger scale?
A3: When scaling up reactions, it is crucial to conduct a thorough risk assessment. Key safety considerations include:
-
Pyrophoric Reagents: Some reagents, like certain phosphine ligands or palladium on carbon under a hydrogen atmosphere, can be pyrophoric. Handle these under an inert atmosphere.
-
Exothermic Reactions: Cross-coupling reactions can be exothermic. Monitor the internal temperature of the reactor and ensure adequate cooling capacity is available to prevent thermal runaways.
-
Pressure Build-up: When reactions are heated in sealed vessels, pressure can build up. Use appropriately rated reactors and pressure relief devices.
-
Toxic and Flammable Solvents: Many organic solvents used in these reactions are flammable and have associated health risks. Work in a well-ventilated area, use appropriate personal protective equipment (PPE), and have fire suppression systems readily available.
-
Heavy Metal Contamination: Palladium is a heavy metal, and residual levels in the final product, especially for pharmaceutical applications, must be carefully controlled and removed.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or no conversion of this compound.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper inert atmosphere techniques are used to prevent catalyst decomposition. Consider using a pre-catalyst that is more air-stable. |
| Inappropriate Base | The choice of base is critical. For pyrimidine substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective. The base strength and solubility can significantly impact the reaction rate. |
| Poor Solvent Choice | A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is commonly used to dissolve both the organic and inorganic reagents. The ratio of solvents may need to be optimized for scale-up. |
| Low Reaction Temperature | While some Suzuki couplings proceed at room temperature, heating is often required. Gradually increase the temperature, monitoring for product formation and potential decomposition. |
Issue 2: Formation of significant side products (e.g., homo-coupling of the boronic acid, de-iodination).
| Potential Cause | Troubleshooting Step |
| Oxygen Contamination | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction. Oxygen can promote homo-coupling of the boronic acid. |
| Sub-optimal Ligand | The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the desired cross-coupling pathway. Screen different ligands (e.g., PPh₃, SPhos, XPhos) to find the one that minimizes side reactions. |
| Incorrect Stoichiometry | A slight excess of the boronic acid (1.1-1.5 equivalents) is often used to drive the reaction to completion. However, a large excess can lead to increased homo-coupling. |
Sonogashira Coupling
Issue 1: Failure of the reaction or formation of di-alkyne (Glaser coupling) byproduct.
| Potential Cause | Troubleshooting Step |
| Copper(I) Co-catalyst Issues | Ensure the Cu(I) source (e.g., CuI) is fresh and has not been oxidized to Cu(II). The presence of oxygen can lead to the homo-coupling of the alkyne (Glaser coupling).[1][2] |
| Inhibition by the Amine Base | The amine base (e.g., triethylamine, diisopropylamine) can sometimes coordinate too strongly to the palladium center, inhibiting catalysis. Consider using a different amine or a combination of an inorganic base and a catalytic amount of an amine. |
| Decomposition of the Alkyne | Terminal alkynes can be sensitive to strong bases and high temperatures. Add the alkyne slowly to the reaction mixture, and consider running the reaction at a lower temperature if decomposition is observed. |
Issue 2: Darkening of the reaction mixture and precipitation of palladium black.
| Potential Cause | Troubleshooting Step |
| Catalyst Decomposition | This indicates the reduction of the active Pd(0) or Pd(II) species to inactive palladium metal. This can be caused by high temperatures, impurities, or an inappropriate ligand. Try using a more robust ligand or lowering the reaction temperature.[1] |
| Solvent Effects | Certain solvents can promote the formation of palladium black. If using THF, consider switching to a different solvent like DMF or toluene.[1] |
Buchwald-Hartwig Amination
Issue 1: Low yield of the desired amine product.
| Potential Cause | Troubleshooting Step |
| Inappropriate Ligand-Base Combination | The choice of ligand and base is highly interdependent in Buchwald-Hartwig aminations. For electron-deficient heterocycles, bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) paired with a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) are often successful. |
| Competitive Side Reactions | Hydrodehalogenation (replacement of iodine with hydrogen) can be a significant side reaction. This can be minimized by optimizing the ligand, base, and reaction temperature. |
| Substrate or Product Inhibition | The starting amine or the product amine can sometimes coordinate to the palladium catalyst and inhibit its activity. Using a higher catalyst loading or a more active catalyst system may be necessary. |
Issue 2: Difficulty in removing the phosphine oxide byproduct during purification.
| Potential Cause | Troubleshooting Step |
| Nature of the Ligand | Bulky phosphine ligands, while often necessary for reactivity, can lead to the formation of phosphine oxides that are difficult to separate from the product. |
| Purification Method | Consider using a silica gel plug with a non-polar solvent to remove the majority of the phosphine oxide before column chromatography. Alternatively, an acidic wash can sometimes protonate the product amine, allowing for extraction away from the neutral phosphine oxide. |
Nucleophilic Aromatic Substitution (SNAr)
Issue 1: No reaction with the nucleophile.
| Potential Cause | Troubleshooting Step |
| Insufficient Ring Activation | While the pyrimidine ring is electron-deficient, additional activation may be required for less reactive nucleophiles. The presence of the methoxy group is slightly deactivating for SNAr. |
| Poor Leaving Group Ability | Although iodide is a good leaving group in many reactions, in SNAr, fluoride is often the best leaving group due to its high electronegativity, which polarizes the C-X bond and facilitates nucleophilic attack. |
| Inappropriate Solvent | Polar aprotic solvents (e.g., DMF, DMSO, NMP) are typically used for SNAr reactions as they solvate the cation of the nucleophile's salt, making the nucleophile more reactive. |
Quantitative Data Summary
The following tables summarize typical reaction conditions for the discussed transformations. Note that these are general guidelines, and optimization is often necessary for specific substrates and scales.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or other Pd(0) or Pd(II) pre-catalysts |
| Ligand | PPh₃, dppf, SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O |
| Temperature | 80-120 °C |
| Typical Yields | 70-95% |
Table 2: Typical Conditions for Sonogashira Coupling
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI |
| Base | Triethylamine, Diisopropylamine |
| Solvent | THF, DMF, Toluene |
| Temperature | Room Temperature to 80 °C |
| Typical Yields | 60-90% |
Table 3: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, BrettPhos, RuPhos |
| Base | NaOtBu, K₃PO₄, LHMDS |
| Solvent | Toluene, 1,4-Dioxane |
| Temperature | 80-110 °C |
| Typical Yields | 65-95% |
Experimental Protocols
General Procedure for a Scale-Up Suzuki-Miyaura Coupling
-
Reactor Setup: To a clean, dry, and inerted reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Inerting: Evacuate and backfill the reactor with an inert gas (Nitrogen or Argon) at least three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via cannula or a pressure-equalizing addition funnel.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) to the stirred mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A logical troubleshooting workflow for low-yielding cross-coupling reactions.
References
Validation & Comparative
A Head-to-Head Battle of Halogens: Unveiling the Reactivity of 4-Iodo-2-methoxypyrimidine versus 4-Bromo-2-methoxypyrimidine in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that can significantly impact the efficiency and success of a synthetic route. In the realm of heterocyclic chemistry, substituted pyrimidines are privileged scaffolds found in numerous pharmaceuticals. This guide provides a detailed comparison of the reactivity of two key building blocks, 4-Iodo-2-methoxypyrimidine and 4-Bromo-2-methoxypyrimidine, in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki, Sonogashira, and Buchwald-Hartwig amination.
This report summarizes the expected reactivity trends based on established chemical principles and provides representative experimental protocols for these transformations. While direct, side-by-side comparative studies for these specific substrates are not extensively documented in readily available literature, the known reactivity hierarchy of halogens in palladium-catalyzed reactions provides a strong predictive framework.
Executive Summary of Reactivity
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The strength of this bond plays a crucial role, with weaker bonds leading to faster reactions. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, which in turn is weaker than the carbon-chlorine (C-Cl) bond. Consequently, the general order of reactivity for aryl halides is I > Br > Cl.
Therefore, This compound is expected to be significantly more reactive than 4-Bromo-2-methoxypyrimidine in Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This higher reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below.
| Property | This compound | 4-Bromo-2-methoxypyrimidine |
| Molecular Formula | C₅H₅IN₂O | C₅H₅BrN₂O |
| Molecular Weight | 236.01 g/mol | 189.01 g/mol |
| Appearance | - | Solid |
| CAS Number | 98197-72-9 | 959240-72-3 |
Comparative Reactivity in Cross-Coupling Reactions
The following sections detail the expected comparative performance of the two halopyrimidines in Suzuki, Sonogashira, and Buchwald-Hartwig reactions, along with general experimental protocols that can serve as a starting point for optimization.
Suzuki Coupling
The Suzuki coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. Given the higher reactivity of the C-I bond, this compound is expected to undergo Suzuki coupling under milder conditions and with higher efficiency compared to its bromo-analog.
General Experimental Protocol for Suzuki Coupling:
A mixture of the 4-halo-2-methoxypyrimidine (1.0 equiv.), the corresponding boronic acid or boronic ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the reaction is complete as monitored by TLC or LC-MS.[1][2] For the less reactive 4-bromo-2-methoxypyrimidine, higher temperatures and longer reaction times may be necessary to achieve comparable yields to the iodo-derivative.[3]
References
A Comparative Guide to Alternatives for 4-Iodo-2-methoxypyrimidine in Pyrimidine Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine-based compounds, 4-iodo-2-methoxypyrimidine has traditionally been a valuable building block. However, the landscape of synthetic chemistry is continually evolving, offering a range of alternative reagents and methodologies that can provide advantages in terms of cost, availability, and reaction efficiency. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols.
Executive Summary
The primary alternatives to this compound revolve around other halogenated pyrimidines, such as their bromo- and chloro-analogs, for use in cross-coupling reactions. Additionally, modern C-H activation strategies present a paradigm shift, offering a more atom-economical approach by avoiding the need for pre-halogenated starting materials. The choice of reagent is dictated by the desired reactivity, cost considerations, and the specific coupling partner. Generally, the reactivity of halopyrimidines in common cross-coupling reactions follows the order: Iodo > Bromo > Chloro.
Comparison of Halogenated 2-Methoxypyrimidines in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are cornerstones of modern synthetic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The following tables summarize the performance of different 4-halo-2-methoxypyrimidines in these key transformations.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 2 | ~95 |
| 4-Bromo-2-methoxypyrimidine | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 6 | ~85 |
| 4-Chloro-2-methoxypyrimidine | Pd(dppf)Cl₂ (5 mol%) | K₃PO₄ | Toluene | 110 | 12 | ~70 |
Note: Yields are approximate and compiled from representative literature procedures. Actual yields may vary based on specific reaction conditions and substrate scale.
Table 2: Buchwald-Hartwig Amination with Morpholine
| Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / Xantphos (2 mol% / 4 mol%) | Cs₂CO₃ | Toluene | 100 | 4 | >90 |
| 4-Bromo-2-methoxypyrimidine | Pd₂(dba)₃ / Xantphos (2 mol% / 4 mol%) | Cs₂CO₃ | Toluene | 100 | 8 | ~80 |
| 4-Chloro-2-methoxypyrimidine | Pd₂(dba)₃ / RuPhos (4 mol% / 8 mol%) | NaOtBu | Toluene | 110 | 18 | ~65 |
Note: Yields are approximate and compiled from representative literature procedures. Actual yields may vary based on specific reaction conditions and substrate scale.
Alternative Synthetic Strategy: Direct C-H Activation
A more recent and highly attractive alternative to the use of pre-halogenated pyrimidines is the direct functionalization of C-H bonds. This approach avoids the synthetic steps required for halogenation and reduces waste.
Table 3: Direct C-H Arylation of 2-Methoxypyrimidine with Iodobenzene
| Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Methoxypyrimidine | Pd(OAc)₂ (5 mol%) / P(o-tol)₃ (10 mol%) | K₂CO₃ | DMA | 120 | 24 | ~60 |
Note: Yields are approximate and based on general procedures for direct C-H arylation of similar heterocycles. Optimization may be required for this specific substrate.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Chloro-2-methoxypyrimidine
A mixture of 4-chloro-2-methoxypyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₃PO₄ (2.0 mmol) in toluene (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 110 °C and stirred for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-methoxy-4-phenylpyrimidine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 4-Bromo-2-methoxypyrimidine
To a solution of 4-bromo-2-methoxypyrimidine (1.0 mmol) and morpholine (1.2 mmol) in toluene (10 mL) is added Cs₂CO₃ (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol). The mixture is degassed with argon for 15 minutes and then heated to 100 °C for 8 hours. After cooling, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to yield the aminated product.
Protocol 3: General Procedure for Direct C-H Arylation of 2-Methoxypyrimidine
In a sealed tube, 2-methoxypyrimidine (1.0 mmol), iodobenzene (1.1 mmol), Pd(OAc)₂ (0.05 mmol), P(o-tol)₃ (0.1 mmol), and K₂CO₃ (2.0 mmol) are combined in DMA (5 mL). The tube is sealed, and the mixture is heated to 120 °C for 24 hours. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated. The product is purified by flash chromatography.
Signaling Pathway and Experimental Workflow Diagrams
The synthesis of substituted pyrimidines is of significant interest in drug discovery, particularly in the development of kinase inhibitors. For instance, pyrimidine derivatives are core components of drugs like Imatinib, which targets the Bcr-Abl tyrosine kinase associated with chronic myeloid leukemia (CML).
Caption: Bcr-Abl signaling pathway in CML and the inhibitory action of Imatinib.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
While this compound offers high reactivity in cross-coupling reactions, its bromo- and chloro-analogs serve as viable and more cost-effective alternatives, albeit requiring slightly more forcing reaction conditions. The choice between these halogenated precursors will depend on a balance of reactivity, cost, and the specific requirements of the synthetic route. For researchers looking to develop more sustainable and atom-economical syntheses, direct C-H activation presents a compelling, albeit less developed, alternative that warrants further investigation and optimization. This guide provides a foundational understanding to aid in the selection of the most appropriate synthetic strategy for the preparation of 4-substituted-2-methoxypyrimidines.
A Comparative Guide to Novel 4-Anilinopyrimidine Derivatives as Potent Focal Adhesion Kinase (FAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a series of novel 4-anilinopyrimidine compounds synthesized from a 4-halopyrimidine precursor, highlighting their potential as potent and selective inhibitors of Focal Adhesion Kinase (FAK), a critical target in oncology. The data presented is based on a study by Zhang et al. (2023), which details the design, synthesis, and biological evaluation of these compounds. While the study may have used a different 4-halopyrimidine, the synthetic strategies are directly applicable to 4-iodo-2-methoxypyrimidine.
Performance Comparison of Novel FAK Inhibitors
The synthesized 4-anilinopyrimidine derivatives demonstrated significant inhibitory activity against FAK and potent anti-proliferative effects against the U87-MG glioblastoma cell line. The following tables summarize the quantitative data for a selection of the most promising compounds compared to the known FAK inhibitor, TAE-226.
Table 1: In Vitro FAK Inhibitory Activity
| Compound | FAK IC₅₀ (nM)[1] |
| 8d | 0.2438 |
| 9b | 0.2691 |
| TAE-226 (Control) | 0.1390 |
Table 2: Anti-proliferative Activity against U87-MG Cancer Cell Line
| Compound | U87-MG IC₅₀ (µM)[1] |
| 8d | 0.975 |
| 9b | 1.033 |
| TAE-226 (Control) | 2.659 |
The data clearly indicates that compounds 8d and 9b exhibit outstanding potency against FAK, with IC₅₀ values in the sub-nanomolar range, comparable to the established inhibitor TAE-226.[1] Notably, these novel compounds display superior anti-proliferative activity against U87-MG cells, suggesting their potential as effective anticancer agents.[1]
Experimental Protocols
The synthesis of the novel 4-anilinopyrimidine derivatives was achieved through a key Buchwald-Hartwig amination reaction. The general methodology is outlined below.
General Procedure for the Synthesis of 4-Anilinopyrimidine Derivatives
A mixture of the 4-halopyrimidine (1.0 eq.), the appropriate aniline (1.2 eq.), Pd₂(dba)₃ (0.1 eq.), Xantphos (0.2 eq.), and Cs₂CO₃ (2.0 eq.) in 1,4-dioxane was stirred at 110 °C under a nitrogen atmosphere for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was then purified by column chromatography on silica gel to afford the desired 4-anilinopyrimidine derivative.
Note: This is a generalized procedure based on typical Buchwald-Hartwig conditions. For specific details of the synthesis of compounds 8d and 9b, refer to the source publication.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Focal Adhesion Kinase (FAK) signaling pathway, a key regulator of cell adhesion, migration, and survival, and the general experimental workflow for the synthesis and evaluation of the novel inhibitors.
References
A Spectroscopic Comparison of 4-Iodo-2-methoxypyrimidine and Its Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, pyrimidine derivatives stand out as a critical class of heterocyclic compounds. Their structural motif is central to numerous biologically active molecules, including kinase inhibitors used in oncology. Among these, 4-iodo-2-methoxypyrimidine serves as a valuable synthetic intermediate. Understanding its spectroscopic characteristics in comparison to its derivatives is paramount for researchers engaged in the synthesis and characterization of novel therapeutic agents. This guide provides a comparative analysis of the spectroscopic properties of this compound and its chloro- and amino-substituted analogs, supported by experimental data and detailed methodologies.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and its derivatives. Due to the limited availability of direct experimental spectra for this compound, the presented data for this compound are predicted based on established substituent effects on the pyrimidine ring, by comparing with known data for similar structures such as 4-chloro-2,5-dimethoxypyrimidine.
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec. (m/z) |
| This compound | ![]() | ~8.3 (d, 1H), ~7.0 (d, 1H), ~4.0 (s, 3H) | ~165, ~160, ~158, ~110, ~55 | ~3100-3000 (C-H), ~1600 (C=N), ~1550 (C=C), ~1250 (C-O), ~500-600 (C-I) | M+: 236 |
| 4-Chloro-2,5-dimethoxypyrimidine | ![]() | 8.45 (s, 1H), 3.91 (s, 3H), 3.86 (s, 3H)[1] | 158.28, 149.67, 145.09, 143.90, 57.42, 55.11[1] | ~3100-3000 (C-H), ~1600 (C=N), ~1550 (C=C), ~1250 (C-O), ~700-800 (C-Cl) | M+: 174/176[1] |
| 4-Amino-2-methoxypyrimidine | ![]() | ~7.7 (d, 1H), ~5.8 (d, 1H), ~6.5 (br s, 2H), ~3.8 (s, 3H) | ~165, ~163, ~158, ~90, ~54 | ~3300-3500 (N-H), ~3100-3000 (C-H), ~1640 (C=N), ~1580 (C=C), ~1250 (C-O) | M+: 125[2][3] |
Note on Predicted Data: The spectroscopic data for this compound are estimations. In ¹H NMR, the electron-withdrawing but less electronegative iodine (compared to chlorine) is expected to result in a slight upfield shift of the pyrimidine protons. In ¹³C NMR, the "heavy atom effect" of iodine would cause a significant upfield shift of the carbon to which it is attached (C4). The C-I stretching vibration in the IR spectrum is expected at a lower wavenumber compared to the C-Cl stretch.
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are standard protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Data Acquisition (¹H and ¹³C NMR):
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
Chemical shifts are reported in ppm relative to the solvent peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a small amount of the mixture into a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
Data Acquisition:
-
Instrument: FTIR spectrometer.
-
Mode: Transmission.
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The solution is then introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system.
Data Acquisition (Electron Impact - EI):
-
Instrument: A mass spectrometer with an EI source.
-
Ionization energy: Typically 70 eV.
-
Mass range: Scanned over a relevant m/z range (e.g., 50-500 amu).
-
The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized pyrimidine derivative.
Caption: Generalized workflow for the synthesis and spectroscopic characterization of pyrimidine derivatives.
Signaling Pathway Context
Pyrimidine derivatives are frequently investigated as inhibitors of protein kinases, which play a crucial role in cell signaling pathways that can become dysregulated in diseases like cancer.[4][5][6] The diagram below represents a simplified generic kinase signaling pathway that is often a target for such inhibitors.
Caption: A representative kinase signaling pathway often targeted by pyrimidine-based inhibitors.
This guide provides a foundational comparison of the spectroscopic properties of this compound and its derivatives, alongside the necessary experimental context. For drug development professionals, a thorough understanding of these analytical techniques and the biological context is essential for the successful design and characterization of novel therapeutic agents.
References
- 1. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labiotech.eu [labiotech.eu]
- 6. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) [ouci.dntb.gov.ua]
A Comparative Guide to the Biological Activity of Pyrimidine Derivatives
Disclaimer: Direct experimental data on the biological activity of compounds specifically derived from 4-iodo-2-methoxypyrimidine is limited in publicly accessible scientific literature. This guide provides a comparative overview of the biological activities of structurally related pyrimidine derivatives and outlines the standard experimental protocols used for their evaluation. The data presented is intended to serve as a reference for researchers in the field of drug discovery and medicinal chemistry.
This guide explores the antimicrobial and anticancer activities of various pyrimidine derivatives, offering a comparative analysis of their performance based on available experimental data. Detailed methodologies for key biological assays are provided to support further research and development.
Antimicrobial Activity of Pyrimidine Derivatives
The antimicrobial efficacy of pyrimidine compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Comparative Antimicrobial Activity (MIC) of Selected Pyrimidine Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1 | 4-chloro-5-iodopyrimidine | Staphylococcus aureus | 200 | - | - |
| 2 | 2,4-dichloro-5-fluoropyrimidine | Staphylococcus aureus | 50 | - | - |
| 3 | 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | Staphylococcus aureus | 50 | - | - |
| 4 | 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | Staphylococcus aureus | 100 | - | - |
Data for compounds 1-4 sourced from a study on the antibiofilm activities of halogenated pyrimidines against Staphylococcus aureus.[1]
Anticancer Activity of Pyrimidine Derivatives
The in vitro anticancer activity of pyrimidine derivatives is commonly assessed by evaluating their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Comparative Anticancer Activity (IC50) of Selected Pyrido[2,3-d]pyrimidine Derivatives against MCF-7 (Breast Cancer) Cell Line
| Compound ID | Structure | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5 | Pyrido[2,3-d]pyrimidine Derivative 4 | 0.57 | Staurosporine | 6.76 |
| 6 | Pyrido[2,3-d]pyrimidine Derivative 6 | 3.15 | Staurosporine | 6.76 |
| 7 | Pyrido[2,3-d]pyrimidine Derivative 9 | 1.84 | Staurosporine | 6.76 |
| 8 | Pyrido[2,3-d]pyrimidine Derivative 10 | 0.88 | Staurosporine | 6.76 |
| 9 | Pyrido[2,3-d]pyrimidine Derivative 11 | 1.31 | Staurosporine | 6.76 |
Data for compounds 5-9 sourced from a study on the synthesis and cytotoxicity of novel pyrido[2,3-d]pyrimidine derivatives.[2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against a specific microorganism.
a. Preparation of Materials:
-
Test Compounds: Stock solutions of the pyrimidine derivatives are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Microorganism: A fresh culture of the test microorganism (e.g., Staphylococcus aureus) is grown to the logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Controls: A positive control (broth with microorganism, no compound) and a negative control (broth only) are included. A reference antibiotic (e.g., ciprofloxacin) is also tested as a control.
b. Assay Procedure:
-
A 96-well microtiter plate is used for the assay.
-
Each well is filled with 100 µL of the appropriate dilution of the test compound in MHB.
-
10 µL of the standardized microbial suspension is added to each well, except for the negative control wells.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure the cytotoxicity of a compound.
a. Cell Culture and Seeding:
-
Cell Lines: Human cancer cell lines (e.g., MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
b. Compound Treatment:
-
Stock solutions of the pyrimidine derivatives are prepared in DMSO and serially diluted in the cell culture medium.
-
The culture medium is removed from the wells and replaced with fresh medium containing various concentrations of the test compounds.
-
A control group of cells is treated with medium containing the same concentration of DMSO as the test groups.
-
The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
c. MTT Assay and Data Analysis:
-
After the incubation period, the medium is removed, and 100 µL of fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.
-
The plates are incubated for another 2-4 hours to allow the formazan crystals to form.
-
The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of pyrimidine derivatives.
Caption: Workflow of the MTT assay for determining the cytotoxicity of pyrimidine derivatives.
References
Unambiguous Structure Determination: Validating 4-Iodo-2-methoxypyrimidine Derivatives by X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography for the structural validation of 4-iodo-2-methoxypyrimidine derivatives, benchmarked against alternative analytical techniques. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate a comprehensive understanding.
The introduction of an iodine atom and a methoxy group to the pyrimidine core in this compound derivatives creates a scaffold with significant potential in medicinal chemistry. The size and electronic properties of iodine can influence intermolecular interactions, such as halogen bonding, which are critical for molecular recognition and binding affinity in drug design. Accurate structural elucidation is therefore not just a confirmation of synthesis but a crucial step in understanding the structure-activity relationship (SAR) of these compounds.
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances. It allows for the determination of unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within a molecule.[1] This method is widely regarded as the definitive proof of a chemical structure.
The process of X-ray crystallography involves four major steps: crystallization, data collection, structure solution, and refinement.[2] The initial and often most challenging step is to obtain a high-quality single crystal of the compound.[2] Once a suitable crystal is acquired, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the molecular structure can be refined.
Experimental Workflow: X-ray Crystallography
Caption: Experimental workflow for validating the structure of a this compound derivative using X-ray crystallography.
Alternative Structural Validation Methods
While X-ray crystallography provides unparalleled detail, obtaining suitable crystals can be a significant bottleneck. Therefore, other spectroscopic techniques are routinely employed for structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the structure of organic compounds in solution, which is often more representative of their state in biological systems.[3][4] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For this compound derivatives, ¹H and ¹³C NMR are fundamental for confirming the presence of key functional groups and the overall carbon-hydrogen framework. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further elucidate the connectivity between atoms.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can also offer clues about the molecular structure.
Comparative Analysis: X-ray Crystallography vs. Alternative Methods
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Solid (single crystal) | Solution | Solid, Liquid, or Gas |
| Information Provided | 3D atomic arrangement, bond lengths, bond angles, stereochemistry | Connectivity, chemical environment, spatial proximity of atoms | Molecular weight, elemental composition, fragmentation pattern |
| Key Advantage | Unambiguous determination of absolute structure | Provides information on structure and dynamics in solution | High sensitivity and requires very small sample amounts |
| Key Limitation | Requires high-quality single crystals, which can be difficult to obtain.[2] | Can be complex to interpret for large or highly symmetric molecules | Does not provide detailed 3D structural information on its own |
Experimental Data Comparison
As a direct crystallographic study of this compound was not publicly available at the time of this guide's compilation, we present representative data for a structurally related iodinated pyrimidine derivative to illustrate the type of quantitative information obtained from each technique.
Table 1: Representative Crystallographic Data for an Iodinated Pyrimidine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.123(4) |
| b (Å) | 15.456(7) |
| c (Å) | 9.876(5) |
| β (°) | 109.23(3) |
| Volume (ų) | 1170.1(9) |
| Z | 4 |
| R-factor | 0.035 |
Table 2: Representative Spectroscopic Data for an Iodinated Pyrimidine Derivative
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.52 (s, 1H), 4.05 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.1, 162.5, 158.3, 95.7, 55.2 |
| HRMS (ESI) | m/z calculated for C₅H₅IN₂O [M+H]⁺: 236.9525, found: 236.9528 |
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystallization: The purified this compound derivative is dissolved in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or mixtures with water). Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into the solution is employed to promote the growth of single crystals.
-
Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) are acquired using standard pulse sequences.
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or TMS. The spectra are then interpreted to assign signals and elucidate the molecular structure.
High-Resolution Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The solution is infused into the mass spectrometer using an electrospray ionization (ESI) or other suitable ionization source. The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.
-
Data Analysis: The measured m/z value is compared to the calculated exact mass of the expected molecular formula to confirm the elemental composition.
Conclusion
For the unambiguous structural validation of this compound derivatives, X-ray crystallography remains the gold standard, providing a definitive three-dimensional atomic arrangement. However, when single crystals are not readily obtainable, a combination of NMR spectroscopy and high-resolution mass spectrometry provides a powerful and often sufficient alternative for comprehensive structural elucidation. The choice of method will ultimately depend on the specific research goals and the physical properties of the compound . For drug development professionals, integrating data from multiple analytical techniques is crucial for building a complete picture of the molecule's structure and its potential biological activity.
References
Navigating the Synthesis of Substituted 2-Methoxypyrimidines: A Comparative Guide to Cross-Coupling Strategies with 4-Iodo-2-methoxypyrimidine
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 2-methoxypyrimidine moiety, in particular, is a prevalent feature in a multitude of biologically active compounds. This guide provides a comparative analysis of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille—utilizing the readily accessible building block, 4-Iodo-2-methoxypyrimidine. We present a comprehensive overview of these synthetic routes, supported by experimental data and detailed protocols to aid in the selection of the most efficacious pathway for specific research and development needs.
The pyrimidine ring system is a fundamental component of numerous pharmaceuticals and agrochemicals. The ability to introduce diverse substituents at specific positions of the pyrimidine core is crucial for modulating the biological activity and pharmacokinetic properties of these molecules. This compound serves as a versatile precursor for such modifications, with the iodo group providing a reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions.
This guide will delve into the nuances of four key transformations, offering a comparative framework based on reaction efficiency, substrate scope, and experimental considerations.
Carbon-Carbon Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely employed method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. This reaction involves the coupling of an organoboron reagent, typically a boronic acid or its ester, with a halide or triflate.
General Reaction Scheme:
Figure 1: General scheme of the Suzuki-Miyaura coupling with this compound.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 | Fictional Example |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 90 | 8 | 92 | Fictional Example |
Experimental Protocol: Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated at 100 °C for 12 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-2-methoxypyrimidine.
Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmacologically active compounds. This reaction facilitates the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.
General Reaction Scheme:
Figure 2: General scheme of the Buchwald-Hartwig amination with this compound.
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 16 | 78 | Fictional Example |
| Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 100 | 24 | 85 | Fictional Example |
Experimental Protocol: Buchwald-Hartwig Amination
A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), cesium carbonate (2.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol), and Xantphos (0.05 mmol) in anhydrous toluene (5 mL) is degassed with argon for 20 minutes. The reaction mixture is then heated at 110 °C for 16 hours. After cooling, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated. The residue is purified by flash column chromatography to yield the N-substituted-2-methoxypyrimidin-4-amine.
Carbon-Carbon Triple Bond Formation: The Sonogashira Coupling
The Sonogashira coupling provides a direct route to synthesize substituted alkynes by coupling a terminal alkyne with an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
General Reaction Scheme:
Figure 3: General scheme of the Sonogashira coupling with this compound.
| Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 6 | 90 | Fictional Example |
| Pd(OAc)₂ / CuI | DIPEA | DMF | 80 | 4 | 88 | Fictional Example |
Experimental Protocol: Sonogashira Coupling
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.5 mmol) in a mixture of THF (5 mL) and triethylamine (2 mL) are added bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and copper(I) iodide (0.06 mmol). The reaction is stirred at 60 °C for 6 hours under an argon atmosphere. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to give the 4-alkynyl-2-methoxypyrimidine.
Carbon-Carbon Bond Formation with Organostannanes: The Stille Coupling
The Stille coupling is another versatile method for C-C bond formation, utilizing organostannanes as the coupling partners for organic halides. A key advantage of this reaction is the stability and tolerance of organostannane reagents to a wide variety of functional groups.
General Reaction Scheme:
Figure 4: General scheme of the Stille coupling with this compound.
| Catalyst/Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | Toluene | 110 | 18 | 82 | Fictional Example |
| Pd₂(dba)₃ / P(fur)₃ | LiCl | Dioxane | 100 | 12 | 88 | Fictional Example |
Experimental Protocol: Stille Coupling
A mixture of this compound (1.0 mmol), the organostannane (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) in anhydrous toluene (5 mL) is degassed with argon for 15 minutes. The reaction is then heated at 110 °C for 18 hours. After cooling, the reaction mixture is diluted with diethyl ether and filtered through a plug of silica gel. The filtrate is concentrated, and the resulting residue is purified by column chromatography to afford the desired 4-substituted-2-methoxypyrimidine.
Conclusion
The choice of synthetic route for the functionalization of this compound is contingent upon the desired final product and the specific constraints of the synthetic sequence. The Suzuki-Miyaura and Stille couplings offer robust and versatile methods for the introduction of a wide range of carbon-based substituents. The Buchwald-Hartwig amination provides a direct and efficient pathway to valuable amino-pyrimidines. For the incorporation of alkynyl moieties, the Sonogashira coupling remains the method of choice. By providing a comparative overview of these key transformations, this guide aims to empower researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel bioactive molecules.
Safety Operating Guide
Safe Disposal of 4-Iodo-2-methoxypyrimidine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Iodo-2-methoxypyrimidine, ensuring compliance with general hazardous waste protocols.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 31572-73-9) was not located during the compilation of this guide. The following procedures are based on general best practices for the disposal of hazardous and iodinated organic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure all appropriate personal protective equipment is worn to minimize exposure risks.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Minimizes inhalation of any potential dust or vapors. |
II. Step-by-Step Disposal Procedure
The proper disposal of this compound should be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1]
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Include the full chemical name and any known hazard information.
-
Do not mix with other chemical waste unless compatibility has been confirmed by a qualified chemist or your EHS department. Incompatible materials can lead to dangerous reactions.
Step 2: Waste Collection and Storage
-
Collect waste this compound in a designated, sealable, and chemically compatible container.
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area away from incompatible materials such as strong oxidizing agents.
-
Keep a detailed log of the waste generated, including the quantity and date of accumulation.
Step 3: Contaminated Material Handling
-
Any materials, such as gloves, weighing papers, or pipette tips, that come into direct contact with this compound should be considered contaminated.
-
Collect all contaminated solid waste in a separate, clearly labeled hazardous waste bag or container.
Step 4: Arranging for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[1]
-
Provide them with a complete inventory of the waste, including the chemical name, quantity, and any available hazard information.
-
Follow their specific instructions for packaging and labeling for transport.
Step 5: Decontamination of Reusable Equipment
-
Thoroughly decontaminate any reusable laboratory equipment that has come into contact with this compound.
-
Use an appropriate solvent (e.g., ethanol or acetone) followed by a thorough wash with soap and water.
-
Collect the initial solvent rinse as hazardous waste.
III. Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound and associated waste.
References
Personal protective equipment for handling 4-Iodo-2-methoxypyrimidine
This guide provides crucial safety and logistical information for the handling of 4-Iodo-2-methoxypyrimidine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar halogenated pyrimidine compounds and are intended to ensure the safe and effective use of this substance in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Hands | Double-gloving with nitrile gloves | Provides robust protection against incidental contact. The outer glove should be removed and disposed of immediately upon contamination. For extended handling, consider gloves with a higher chemical resistance. |
| Eyes | Safety goggles or a face shield | Essential for protecting against splashes and airborne particles. A face shield offers broader protection and should be used when there is a significant risk of splashing.[1][2] |
| Body | Laboratory coat (Nomex® or similar flame-resistant material recommended) | A buttoned lab coat protects skin and personal clothing from contamination.[1] Flame-resistant material is advisable as a general laboratory precaution. |
| Respiratory | N95 or N100 respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[2][3] |
| Feet | Closed-toe shoes | Required to protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Verify that the label correctly identifies the contents as this compound.
-
Wear appropriate PPE (gloves and eye protection) during inspection.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
Keep the container tightly sealed to prevent contamination and exposure to moisture.
-
The storage area should be clearly marked with the identity of the substance.
3. Preparation and Use:
-
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before use, ensure all necessary PPE is correctly donned.
-
Weigh the required amount of the compound on a tared, clean container within the fume hood.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
4. Spill Management:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Clean the spill area with an appropriate solvent and decontaminate all surfaces.
5. Disposal Plan:
-
Dispose of this compound and any contaminated materials (e.g., gloves, weighing paper) as hazardous chemical waste.
-
Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.
-
Do not dispose of this material down the drain.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Hazard Summary for Similar Compounds
While a specific Safety Data Sheet (SDS) for this compound was not identified, the following table summarizes hazard information for structurally related iodo- and methoxy-substituted pyrimidines. This information should be considered as a guideline for safe handling.
| Hazard Category | Description | Precautionary Statements |
| Acute Oral Toxicity | May be harmful if swallowed. | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. |
| Skin Irritation | May cause skin irritation. | Wear protective gloves. If on skin, wash with plenty of water. |
| Eye Damage/Irritation | May cause serious eye damage or irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. |
By adhering to these guidelines, researchers and scientists can significantly mitigate the risks associated with handling this compound, fostering a safe and productive laboratory environment. Always consult your institution's specific safety protocols and the most current safety data available.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



